mTOR inhibitor-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22FN5O2S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H22FN5O2S/c22-8-9-23-21(28)24-14-3-1-13(2-4-14)19-25-17-7-10-30-18(17)20(26-19)27-11-15-5-6-16(12-27)29-15/h1-4,7,10,15-16H,5-6,8-9,11-12H2,(H2,23,24,28) |
InChI Key |
RRNFUKFNHGBQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NCCF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of mTOR Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates signals from a variety of upstream pathways, including those activated by growth factors like insulin and IGF-1, as well as cellular nutrient and energy status.[2][3] Dysregulation of the mTOR signaling pathway is a common feature in a number of human diseases, including various cancers, making it a prime target for therapeutic intervention.[1][4]
mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] These complexes are differentiated by their unique protein partners, upstream regulators, and downstream substrates.[1]
-
mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It is sensitive to the macrolide inhibitor rapamycin and primarily regulates cell growth by controlling protein synthesis and other anabolic processes.[5][7] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]
-
mTORC2 consists of mTOR, Rictor, GβL, Sin1, PRR5/Protor-1, and DEPTOR.[5] This complex is generally insensitive to acute rapamycin treatment and is involved in promoting cellular survival and regulating the actin cytoskeleton.[5][7] A primary substrate of mTORC2 is the kinase Akt.[6]
"mTOR Inhibitor-10" (henceforth referred to as MTORi-10) is a novel, second-generation ATP-competitive inhibitor designed to target the kinase domain of mTOR. This mode of action allows it to inhibit both mTORC1 and mTORC2, a key advantage over first-generation inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1][8] By blocking the ATP-binding site, MTORi-10 effectively abrogates all kinase-dependent functions of both mTOR complexes.[1][9]
Core Mechanism of Action
MTORi-10 acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of mTOR.[9][10] This direct competition with ATP prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[1][11] The dual inhibition of both complexes by MTORi-10 leads to a more comprehensive blockade of the mTOR signaling pathway compared to rapalogs.[1][8] One of the significant advantages of this mechanism is the prevention of the feedback activation of Akt, a common limitation of mTORC1-specific inhibitors.[1][12]
The key molecular consequences of MTORi-10's action include:
-
Inhibition of mTORC1 Signaling: By inhibiting mTORC1, MTORi-10 prevents the phosphorylation of S6K1 and 4E-BP1.[6] This leads to a reduction in protein synthesis and a decrease in cell growth and proliferation.[7]
-
Inhibition of mTORC2 Signaling: MTORi-10's inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473.[6][8] This disrupts a critical cell survival signal and can lead to the induction of apoptosis.[1]
Signaling Pathway
The following diagram illustrates the central role of mTOR in cellular signaling and the points of inhibition by MTORi-10.
Quantitative Data Summary
The efficacy and selectivity of MTORi-10 have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| mTOR | 2.5 |
| PI3Kα | 350 |
| PI3Kβ | 850 |
| PI3Kγ | 675 |
| PI3Kδ | 450 |
| DNA-PK | >1000 |
Data represent the mean of three independent experiments.
Table 2: Cellular Activity in U87MG Glioblastoma Cells
| Downstream Marker | IC50 (nM) |
| p-Akt (S473) | 15 |
| p-S6K1 (T389) | 10 |
| p-4E-BP1 (T37/46) | 12 |
Cells were treated with MTORi-10 for 2 hours prior to analysis.
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| U87MG | Glioblastoma | 50 |
| MCF-7 | Breast Cancer | 75 |
| PC-3 | Prostate Cancer | 60 |
| A549 | Lung Cancer | 110 |
Cell viability was assessed after 72 hours of continuous exposure to MTORi-10.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LanthaScreen™ Eu Kinase Binding Assay for mTOR
This assay was used to determine the in vitro inhibitory activity of MTORi-10 against the mTOR kinase.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase of interest.[13]
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of MTORi-10 in 1X Kinase Buffer (50mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-27).[13]
-
Prepare a 3X solution of mTOR kinase and LanthaScreen™ Eu-anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 3X MTORi-10 solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
-
Data Analysis:
-
The FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
IC50 values are determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Western Blot Analysis of Downstream mTOR Signaling
Western blotting was employed to assess the effect of MTORi-10 on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cellular models.[14][15]
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel.[14]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against p-Akt (S473), p-S6K1 (T389), p-4E-BP1 (T37/46), total Akt, total S6K1, total 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Calculate IC50 values by plotting the normalized phosphorylation levels against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
The anti-proliferative effects of MTORi-10 were determined using a luminescent cell viability assay.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Procedure:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of MTORi-10 and incubate for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Logical Relationships in Drug Development
The development of a potent and selective mTOR inhibitor like MTORi-10 follows a structured, multi-stage process.
Conclusion
MTORi-10 is a potent, second-generation ATP-competitive inhibitor of mTOR that effectively blocks the activity of both mTORC1 and mTORC2.[1][8] Its mechanism of action leads to a comprehensive inhibition of the mTOR signaling pathway, resulting in reduced protein synthesis, decreased cell proliferation, and the induction of apoptosis in cancer cells. The dual inhibition of both mTOR complexes by MTORi-10 overcomes a key limitation of first-generation mTOR inhibitors and represents a promising strategy for the treatment of cancers with a dysregulated mTOR pathway.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of the mTOR Inhibitor Torin1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a master regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of various human diseases, most notably cancer. This has spurred the development of mTOR inhibitors as potential therapeutic agents. While the allosteric inhibitor rapamycin and its analogs (rapalogs) were first-generation clinical candidates, their incomplete inhibition of mTORC1 and lack of mTORC2 inhibition led to the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKi). This technical guide provides a comprehensive overview of the synthesis and characterization of Torin1 , a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. This document details the synthetic route, analytical characterization, and biological evaluation of Torin1, serving as a resource for researchers in the field of drug discovery and chemical biology. Additionally, data for a highly potent mTOR inhibitor, designated "mTOR Inhibitor-10," is included for comparative purposes.
Introduction to mTOR and Torin1
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] mTORC1, a key regulator of protein synthesis, is activated by growth factors and nutrients and phosphorylates downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][3] mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at Serine 473.[2][3]
Torin1 is a second-generation, ATP-competitive mTOR inhibitor that effectively blocks the kinase activity of both mTORC1 and mTORC2.[2][4] It was developed as a chemical probe to investigate rapamycin-resistant mTOR functions and as a lead compound for novel anticancer therapeutics.[4][5] Torin1 exhibits high potency and selectivity for mTOR over other kinases, including the structurally related phosphoinositide 3-kinases (PI3Ks).[4][6]
Synthesis of Torin1
Torin1, with the chemical name 1-[4-[4-(1-Oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one, is synthesized through a multi-step process.[7] The following is a representative synthetic scheme.
Experimental Workflow: Synthesis of Torin1
Caption: Synthetic workflow for Torin1.
Detailed Synthetic Protocol
A detailed synthetic protocol for Torin1 has been published.[3] The key steps involve a Suzuki coupling to connect the quinoline moiety to the benzonaphthyridinone core, followed by a Buchwald-Hartwig amination to introduce the piperazine-containing phenyl group, and a final acylation step. Purification is typically achieved by column chromatography.
Physicochemical and Analytical Characterization
The identity and purity of synthesized Torin1 are confirmed using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of Torin1
| Property | Value | Reference |
| Chemical Formula | C₃₅H₂₈F₃N₅O₂ | [7][8] |
| Molecular Weight | 607.62 g/mol | [7][8] |
| CAS Number | 1222998-36-8 | [7][8] |
| Appearance | Powder | [5] |
| Purity (HPLC) | ≥98% | [7] |
| Solubility | Soluble in DMSO | [7][8] |
Table 2: Analytical Characterization Data for Torin1
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | Spectra available from commercial suppliers. Key peaks confirm the structure. | [9] |
| Mass Spec. (ESI) | m/z: 608.2 [M+H]⁺ | [9] |
| RP-HPLC | Data confirming >99% purity is available from commercial suppliers. | [9] |
Biological Activity and Characterization
The biological activity of Torin1 is characterized through in vitro kinase assays and cellular assays to determine its potency and selectivity as an mTOR inhibitor.
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing inhibition by Torin1.
Table 3: In Vitro Inhibitory Activity of Torin1 and "this compound"
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| Torin1 | mTOR (biochemical) | 3 | >100-fold vs 450 other kinases | [10] |
| mTORC1 (cell-free) | 2 | ~1000-fold vs PI3Kα | [4] | |
| mTORC2 (cell-free) | 10 | [4] | ||
| PI3Kα | 1,800 | [4][6] | ||
| DNA-PK | 1,000 | [6] | ||
| This compound | mTOR | 0.7 | >1000-fold vs PI3Kα | MedchemExpress |
| PI3Kα | 825 | MedchemExpress |
Experimental Protocols
This protocol is adapted from established methods to determine the IC₅₀ of an inhibitor against purified mTOR complexes.[3][4]
-
Preparation of mTOR Complexes: Purify FLAG-tagged mTORC1 and mTORC2 from HEK-293T and HeLa cells, respectively, using anti-FLAG immunoprecipitation.[4]
-
Kinase Reaction:
-
Incubate purified mTORC1 or mTORC2 with serially diluted Torin1 in kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂) for 20-30 minutes at 30°C.
-
Initiate the reaction by adding ATP (to a final concentration of ~500 µM) and a recombinant substrate (e.g., inactive S6K1 for mTORC1, inactive Akt1 for mTORC2).
-
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze substrate phosphorylation (e.g., p-S6K1 at Thr389, p-Akt at Ser473) by Western blotting using phospho-specific antibodies.
-
-
Data Analysis: Quantify band intensity to determine the concentration of Torin1 that inhibits 50% of kinase activity (IC₅₀).
This protocol assesses the ability of Torin1 to inhibit mTOR signaling within a cellular context.[3][11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MEFs, U87MG) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Torin1 (e.g., 0-500 nM) for 1-2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer or 40 mM HEPES, pH 7.4, 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, p-Akt (Ser473), and total Akt.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the phosphorylation status of mTOR substrates relative to total protein levels to determine the cellular EC₅₀.
Workflow for Cellular Western Blot Analysis
Caption: Standard workflow for Western blot analysis of mTOR signaling.
Conclusion
Torin1 serves as a powerful research tool and a foundational molecule for the development of clinical mTOR inhibitors. Its well-defined synthesis, potent dual mTORC1/mTORC2 inhibitory activity, and high selectivity make it an invaluable asset for probing the complexities of the mTOR signaling network. The protocols and data presented in this guide offer a comprehensive resource for the synthesis, characterization, and biological evaluation of Torin1 and other novel mTOR inhibitors, facilitating further research and development in this critical area of oncology and metabolic disease.
References
- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Torin 1 | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity of mTOR Inhibitor-10 to mTORC1 and mTORC2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "mTOR Inhibitor-10" is a placeholder name for the purpose of this guide. The data and protocols presented herein are based on the well-characterized, potent, and selective ATP-competitive mTOR inhibitor, Torin1 , which targets both mTORC1 and mTORC2 complexes.
Executive Summary
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is a common feature in various human diseases, including cancer, making it a critical target for therapeutic intervention.[1][4]
This document provides a technical overview of the binding affinity and characterization of this compound (data based on Torin1), a potent ATP-competitive inhibitor of both mTORC1 and mTORC2.[3][5][6] We present quantitative binding affinity data, detailed experimental protocols for its determination, and visual diagrams of the relevant signaling pathways and experimental workflows.
This compound: Binding Affinity Profile
This compound demonstrates potent, direct, and ATP-competitive inhibition of the mTOR kinase. Its inhibitory activity has been quantified against both mTORC1 and mTORC2 complexes using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Complex | Parameter | Value (nM) | Selectivity | Reference |
| mTOR (overall) | IC50 | 3 | - | [6][7] |
| mTORC1 | IC50 | 2 | ~5-fold vs. mTORC2 | [8][9] |
| mTORC2 | IC50 | 10 | - | [8][9] |
| PI3K | EC50 | >1800 | >1000-fold vs. mTOR | [9] |
Data presented is for Torin1.
The data clearly indicates that this compound is a highly potent dual inhibitor, with nanomolar efficacy against both mTOR complexes.[5][7][8][9] Furthermore, it exhibits exceptional selectivity for mTOR over other related kinases in the PI3K family, a critical feature for minimizing off-target effects.[9]
Signaling Pathway Context
This compound acts by directly competing with ATP for the binding site in the mTOR kinase domain. This mechanism allows it to circumvent the resistance seen with allosteric inhibitors like rapamycin and effectively block the activity of both mTORC1 and mTORC2. The diagram below illustrates the canonical mTOR signaling pathway and the points of inhibition.
Experimental Protocols
The determination of IC50 values for mTOR inhibitors requires precise and robust biochemical assays. Below are detailed methodologies for two common approaches: a FRET-based binding assay and a traditional in vitro kinase assay.
Protocol: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This assay measures the binding and displacement of an ATP-competitive, fluorescently-labeled tracer from the mTOR kinase, detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10]
A. Materials:
-
Recombinant mTOR Kinase
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase tag)
-
Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive)
-
mTOR Kinase Binding Buffer: 50mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127.[10]
-
This compound (serially diluted in DMSO, then buffer)
-
384-well low-volume assay plates
B. Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute this series into mTOR Kinase Binding Buffer to create a 4X final concentration stock.
-
Kinase/Antibody Mixture: Prepare a 4X solution of mTOR kinase and Eu-labeled antibody in the binding buffer. The optimal concentration of each should be pre-determined via titration experiments.[11]
-
Tracer Solution: Prepare a 4X solution of the Kinase Tracer in the binding buffer. The concentration should be at or near the Kd of the tracer for the kinase.
-
Assay Assembly (384-well plate):
-
Add 5 µL of the 4X this compound dilution series to the assay wells. Include "no inhibitor" (DMSO vehicle) controls and "maximum inhibition" controls (e.g., a high concentration of a known inhibitor).
-
Add 5 µL of the 4X Kinase/Antibody mixture to all wells.
-
Initiate the reaction by adding 10 µL of the 4X Tracer solution to all wells.
-
-
Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "maximum inhibition" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[12][13]
-
Protocol: In Vitro Immunocomplex Kinase Assay
This method uses immunoprecipitated mTORC1 or mTORC2 and measures the phosphorylation of a specific substrate via Western Blot.[14]
A. Materials:
-
Cell lines expressing tagged mTORC1 (e.g., FLAG-Raptor) or mTORC2 (e.g., FLAG-Rictor) components.
-
Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Anti-FLAG M2 affinity gel.
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 4 mM MnCl2.[1]
-
Recombinant inactive substrates: GST-S6K1 (for mTORC1) or GST-Akt1 (for mTORC2).[14]
-
ATP solution (10 mM stock).
-
Phospho-specific primary antibodies (e.g., anti-phospho-S6K1 Thr389, anti-phospho-Akt1 Ser473).
-
HRP-conjugated secondary antibody and ECL substrate.
B. Procedure:
-
Immunoprecipitation: Lyse cells and incubate the cleared lysate with anti-FLAG affinity gel for 2-4 hours at 4°C to purify the mTOR complexes. Wash the beads extensively with lysis buffer followed by kinase assay buffer.
-
Kinase Reaction Setup: Resuspend the beads in kinase assay buffer. Aliquot the bead slurry into separate tubes.
-
Inhibitor Treatment: Add varying concentrations of this compound (or vehicle control) to the tubes. Incubate for 20 minutes on ice.
-
Reaction Initiation: To each tube, add the respective inactive substrate (e.g., 1 µg S6K1 for mTORC1) and ATP to a final concentration of 100-200 µM.
-
Incubation: Incubate the reactions in a thermomixer at 30°C for 30 minutes.[15]
-
Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate phospho-specific primary antibody overnight at 4°C.
-
Wash, then incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band density.
-
-
Data Analysis: Determine the phosphorylation signal intensity for each inhibitor concentration. Normalize the data to the vehicle control (0% inhibition) and plot percent inhibition vs. log[inhibitor]. Fit the curve to determine the IC50 value.
Experimental Workflow Visualization
The logical flow for determining an inhibitor's IC50 value is consistent across different assay platforms. The following diagram outlines the key steps from compound handling to final data analysis.
References
- 1. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. invivogen.com [invivogen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rndsystems.com [rndsystems.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. assayquant.com [assayquant.com]
- 13. courses.edx.org [courses.edx.org]
- 14. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
The Impact of mTORi-10 on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control a wide array of cellular processes.[2][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] Dysregulation of the mTOR pathway is a common feature in numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth analysis of mTORi-10, a potent, ATP-competitive mTOR kinase inhibitor, and its effects on critical downstream signaling pathways.
Introduction to mTORi-10
mTORi-10 is a second-generation, ATP-competitive mTOR inhibitor designed to directly target the kinase domain of mTOR.[1] Unlike first-generation allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, mTORi-10 effectively inhibits both mTORC1 and mTORC2.[1][4] This dual inhibition leads to a more comprehensive blockade of the mTOR signaling network, overcoming some of the limitations observed with rapalogs, such as the feedback activation of Akt signaling.[1][4]
The mTOR Signaling Network
The mTOR signaling pathway is a complex network that governs fundamental cellular activities. The two mTOR complexes, mTORC1 and mTORC2, have distinct upstream regulators, downstream substrates, and cellular functions.
-
mTORC1 is sensitive to nutrients, growth factors, and energy status. Its activation promotes protein synthesis, lipid biogenesis, and cell growth while inhibiting autophagy.[2][4][5] Key downstream targets of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][6][7]
-
mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[2][4] A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[2][6][7]
Mechanism of Action of mTORi-10
mTORi-10 functions by competing with ATP for binding to the catalytic site within the kinase domain of mTOR. This competitive inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a comprehensive shutdown of mTOR signaling.[1]
Impact of mTORi-10 on Downstream Signaling Pathways
The dual inhibitory activity of mTORi-10 on mTORC1 and mTORC2 results in significant modulation of key downstream signaling cascades.
Inhibition of the mTORC1-S6K/4E-BP1 Axis
By inhibiting mTORC1, mTORi-10 prevents the phosphorylation of S6K and 4E-BP1.
-
Dephosphorylation of S6K: This leads to a reduction in protein synthesis and cell size.
-
Dephosphorylation of 4E-BP1: This allows 4E-BP1 to bind to and inhibit the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing cap-dependent mRNA translation, a critical step for the synthesis of many proteins involved in cell growth and proliferation.[7][8]
Inhibition of the mTORC2-Akt Axis
The inhibition of mTORC2 by mTORi-10 prevents the phosphorylation of Akt at Ser473. This has several important consequences:
-
Reduced Akt Activation: This leads to decreased cell survival and proliferation.
-
Abrogation of Feedback Activation: A significant limitation of rapalogs is their tendency to induce a negative feedback loop that leads to the activation of Akt. By directly inhibiting mTORC2, mTORi-10 prevents this feedback activation, resulting in a more sustained inhibition of the PI3K/Akt/mTOR pathway.[1][4]
Visualization of mTORi-10's Effect on Signaling Pathways
The following diagram illustrates the impact of mTORi-10 on the core mTOR signaling pathways.
Caption: mTORi-10 inhibits both mTORC1 and mTORC2, blocking downstream signaling.
Quantitative Analysis of Downstream Signaling Modulation
The following tables summarize the quantitative effects of mTORi-10 on key downstream signaling proteins in a representative cancer cell line.
Table 1: Effect of mTORi-10 on mTORC1 Downstream Targets
| Protein | Treatment | Phosphorylation Level (Relative to Control) | Fold Change |
| p-S6K (T389) | Control | 1.00 | - |
| mTORi-10 (100 nM) | 0.15 | -6.7 | |
| p-4E-BP1 (T37/46) | Control | 1.00 | - |
| mTORi-10 (100 nM) | 0.22 | -4.5 |
Table 2: Effect of mTORi-10 on mTORC2 Downstream Targets
| Protein | Treatment | Phosphorylation Level (Relative to Control) | Fold Change |
| p-Akt (S473) | Control | 1.00 | - |
| mTORi-10 (100 nM) | 0.31 | -3.2 |
Experimental Protocols
Cell Culture and Treatment
Human cancer cell lines (e.g., MCF-7, U87) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with mTORi-10 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 2, 6, 24 hours).
Western Blotting
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1. After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Experimental Workflow Visualization
The following diagram outlines the workflow for assessing the impact of mTORi-10 on downstream signaling.
Caption: Workflow for Western blot analysis of mTOR signaling pathways.
Conclusion
mTORi-10 represents a significant advancement in the development of mTOR-targeted therapies. Its ability to dually inhibit both mTORC1 and mTORC2 leads to a more profound and sustained suppression of the mTOR signaling network compared to first-generation inhibitors. This comprehensive inhibition of downstream signaling pathways, including the S6K/4E-BP1 and Akt axes, underscores the therapeutic potential of mTORi-10 in a variety of disease contexts, particularly in cancers with aberrant mTOR pathway activation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this promising inhibitor.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Kinase Assay Results of mTOR Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay results for mTOR Inhibitor-10, also identified as Compound 9c. The document details the inhibitory potency and selectivity of this compound, outlines a representative experimental protocol for its evaluation, and illustrates the pertinent signaling pathway and experimental workflow.
Data Presentation: Potency and Selectivity of this compound
This compound has demonstrated significant potency as a selective inhibitor of the mTOR kinase. The following table summarizes the key quantitative data from in vitro kinase assays.
| Target Kinase | Inhibitor | IC50 (nM) | Selectivity vs. PI3Kα |
| mTOR | This compound (Compound 9c) | 0.7 | ~1178-fold |
| PI3Kα | This compound (Compound 9c) | 825 | - |
Data sourced from Verheijen JC, et al., Bioorg Med Chem Lett. 2010.[1]
In addition to its enzymatic activity, this compound has been shown to inhibit the proliferation of LNCaP (human prostate cancer) cells with an IC50 of 87 nM.[1]
Experimental Protocols
The following is a representative protocol for an in vitro mTOR kinase assay, based on established methodologies, to determine the IC50 value of a test compound like this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against mTOR kinase activity.
Materials:
-
Active mTOR enzyme (recombinant)
-
Substrate (e.g., inactive p70S6K protein or a synthetic peptide substrate)
-
ATP (Adenosine triphosphate), including a radiolabeled variant (e.g., [γ-³²P]ATP) for detection
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂
-
This compound (Compound 9c) at various concentrations
-
Stop solution (e.g., 4x sample buffer for SDS-PAGE, or phosphoric acid for phosphocellulose paper assays)
-
Detection system (e.g., SDS-PAGE and autoradiography, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO or an appropriate solvent to achieve a range of concentrations for IC50 determination.
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the kinase assay buffer, the mTOR substrate (e.g., 1 µg of inactive S6K), and the active mTOR enzyme (e.g., 250 ng).
-
Inhibitor Addition: Add the various concentrations of this compound to the reaction mixtures. Include a control with no inhibitor (vehicle only).
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (e.g., a final concentration of 100 µM, including the radiolabeled ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes), allowing for the phosphorylation of the substrate by mTOR.
-
Termination of Reaction: Stop the reaction by adding the appropriate stop solution.
-
Detection and Quantification:
-
For SDS-PAGE: Resolve the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate by autoradiography or with a phospho-specific antibody.
-
For Phosphocellulose Paper: Spot the reaction mixture onto P81 phosphocellulose paper, wash with phosphoric acid to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mandatory Visualizations
The diagram below illustrates the central role of mTOR in cell signaling, integrating signals from growth factors and nutrients to regulate key cellular processes. mTOR forms two distinct complexes, mTORC1 and mTORC2, which have different downstream targets.
Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and the point of intervention for this compound.
The following diagram outlines the key steps in a typical in vitro kinase assay to determine inhibitor potency.
Caption: Step-by-step workflow of an in vitro kinase assay for IC50 determination of this compound.
References
Technical Guide: Target Selectivity Profile of mTOR Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of mTOR Inhibitor-10, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound (also referred to as Compound 9c) is a selective inhibitor of mTOR, a serine/threonine protein kinase that plays a central role in regulating cellular growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it a critical target for therapeutic intervention.[2] this compound exhibits potent inhibitory activity against mTOR with a reported IC50 of 0.7 nM.[1] It also shows activity against PI3K-α, but with significantly lower potency (IC50 of 825 nM), indicating a high degree of selectivity for mTOR.[1]
Target Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The target selectivity of this compound has been characterized through biochemical assays, revealing its high affinity for mTOR and weaker inhibition of other related kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| mTOR | 0.7 |
| PI3K-α | 825 |
Data sourced from MedchemExpress.[1]
This significant differential in IC50 values underscores the selectivity of this compound for mTOR over PI3K-α.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the target selectivity of mTOR inhibitors.
3.1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.
-
General Protocol:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The inhibitor, at a range of concentrations, is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
3.2. Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: The proliferation of cells is measured in the presence of the inhibitor. A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
General Protocol:
-
Cells (e.g., LNCaP prostate cancer cells) are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with various concentrations of the mTOR inhibitor.
-
After a defined incubation period (e.g., 72 hours), a reagent (e.g., MTT) is added to the wells.
-
Viable cells convert the reagent into a colored formazan product.
-
The absorbance of the formazan is measured, which is proportional to the number of viable cells.
-
The IC50 for proliferation inhibition is calculated. This compound has been shown to inhibit the proliferation of LNCaP cells with an IC50 of 87 nM.[1]
-
Signaling Pathway and Experimental Workflow Visualization
4.1. mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell signaling, integrating inputs from growth factors and nutrients to regulate key cellular processes. mTOR exists in two distinct complexes, mTORC1 and mTORC2.
Caption: Simplified mTOR signaling pathway.
4.2. Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Kinase inhibitor profiling workflow.
4.3. Target Selectivity Profile of this compound
This diagram visually represents the selectivity of this compound, highlighting its potent inhibition of mTOR and weaker activity against PI3K-α.
Caption: this compound selectivity.
Conclusion
This compound is a highly potent and selective inhibitor of mTOR. Its selectivity profile, characterized by a significant potency window between mTOR and PI3K-α, suggests a favorable therapeutic index. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this and other mTOR inhibitors. Further studies, including broader kinase profiling and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.
References
The Effects of mTOR Inhibitor-10 (Rapamycin) on Cell Proliferation and Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from upstream pathways, including growth factors and nutrients, to control essential cellular processes.[1] Dysregulation of the mTOR signaling pathway is a common feature in numerous diseases, including cancer.[1] Consequently, mTOR has emerged as a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of "mTOR Inhibitor-10," a potent and specific inhibitor of mTOR, on cell proliferation and growth. For the purposes of this guide, "this compound" will be represented by Rapamycin (also known as Sirolimus), a well-characterized and widely studied mTOR inhibitor.[2]
Rapamycin forms a complex with the immunophilin FKBP12, and this complex binds directly to the FRB domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling pathways that are crucial for cell cycle progression and protein synthesis, ultimately leading to a reduction in cell proliferation and growth.[3]
Quantitative Effects of this compound on Cell Proliferation
The anti-proliferative effects of Rapamycin can vary significantly across different cell lines, often influenced by the genetic background and the activation status of other signaling pathways.[4] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.
Table 1: IC50 Values of Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HEK293 | Human Embryonic Kidney | ~0.1 nM | [2] |
| MCF-7 | Breast Cancer | 20 nM | [4] |
| MDA-MB-231 | Breast Cancer | 20 µM | [4] |
| Ca9-22 | Oral Cancer | ~15 µM | [5] |
| Y79 | Retinoblastoma | 0.136 ± 0.032 µmol/L | [6] |
| T98G | Glioblastoma | 2 nM | [2] |
| U87-MG | Glioblastoma | 1 µM | [2] |
| U373-MG | Glioblastoma | >25 µM | [2] |
| J82 | Urothelial Carcinoma | <1 nmol/L | [7] |
| T24 | Urothelial Carcinoma | <1 nmol/L | [7] |
| RT4 | Urothelial Carcinoma | <1 nmol/L | [7] |
| UMUC3 | Urothelial Carcinoma | <10 nmol/L | [7] |
Impact on Cell Cycle Progression
This compound predominantly induces a cell cycle arrest in the G1 phase.[8][9] This is achieved by inhibiting the translation of key proteins required for the G1 to S phase transition, such as cyclin D1.[9][10] The inhibition of mTORC1 by rapamycin prevents the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[3] While nanomolar concentrations of rapamycin are often sufficient to inhibit S6K1, micromolar concentrations may be required to suppress the phosphorylation of 4E-BP1 and achieve a complete G1 arrest in some cell lines.[8]
Table 2: Effect of Rapamycin on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Breast Cancer Cell Lines (General) | 100 nM Rapamycin for 4 days | Increased | Decreased | Decreased | [11] |
| Megakaryocytes (Day 3) | 100 nM Rapamycin | Increased | 10.44% (from 14.66%) | 4.08% (from 8.99%) | [12] |
| Megakaryocytes (Day 6) | 100 nM Rapamycin | Increased | 16.63% (from 22.36%) | 3.63% (from 5.65%) | [12] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 in cell growth and proliferation and the inhibitory action of Rapamycin.
Caption: mTORC1 signaling pathway and its inhibition by Rapamycin.
Experimental Workflow for Assessing Anti-Proliferative Effects
The following diagram outlines a typical workflow for evaluating the effects of this compound on cell proliferation.
Caption: A typical experimental workflow for evaluating mTOR inhibitors.
Detailed Experimental Protocols
Cell Proliferation (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13]
-
Reagents and Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).[6]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13][14]
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[15]
-
Reagents and Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[16]
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[16]
-
Incubate the fixed cells at -20°C for at least 2 hours.[17]
-
Wash the cells with PBS to remove the ethanol.[16]
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 20-30 minutes at room temperature.[16][17]
-
Analyze the samples on a flow cytometer, collecting data on at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of mTOR Pathway Proteins
This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR pathway, providing a direct measure of the inhibitor's target engagement.[1]
-
Reagents and Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[1]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.[1]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
Conclusion
This compound (Rapamycin) is a potent inhibitor of cell proliferation and growth, primarily through its action on the mTORC1 signaling pathway. It induces a G1 cell cycle arrest and its efficacy varies across different cell types. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular effects of mTOR inhibitors and to advance the development of targeted cancer therapies. The provided diagrams offer a clear visualization of the underlying molecular pathways and experimental strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mTOR controls cell cycle progression through its cell growth effectors S6K1 and 4E-BP1/eukaryotic translation initiation factor 4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 6. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Rapamycin (sirolimus) inhibits proliferating cell nuclear antigen expression and blocks cell cycle in the G1 phase in human keratinocyte stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
The mTOR Inhibitor Torin1: A Technical Guide to Autophagy Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Torin1 is a potent and selective ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Unlike first-generation mTOR inhibitors such as rapamycin, which only partially inhibit mTORC1, Torin1 effectively blocks the phosphorylation of all mTORC1 and mTORC2 substrates.[1] This complete inhibition leads to a more robust induction of autophagy, a cellular self-degradation process that is crucial for maintaining cellular homeostasis and can be harnessed to promote cancer cell death. This technical guide provides an in-depth overview of Torin1's mechanism of action, its effects on cancer cell viability and autophagy, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Torin1 Activity in Cancer Cell Lines
The following tables summarize the quantitative effects of Torin1 on various cancer cell lines, including its inhibitory concentrations for mTOR, impact on cell viability, and its efficacy in inducing autophagy.
| Parameter | Value | Assay Condition | Reference |
| mTORC1 IC50 | 2 nM | Cell-free kinase assay | [2] |
| mTORC2 IC50 | 10 nM | Cell-free kinase assay | [2] |
| Cellular mTOR IC50 | 2-10 nM | MEF cells | [3] |
| PI3K EC50 | 1800 nM | Cellular assay | [2] |
Table 1: Inhibitory Concentrations of Torin1.
| Cell Line | Cancer Type | IC50/Effect | Assay | Treatment Duration | Reference |
| U87MG | Glioblastoma | Efficacious at 20 mg/kg in vivo | Xenograft model | Not specified | [2] |
| Various | Breast, lung, colon, prostate, uterine | Significant growth inhibition/regression | Xenograft models | Not specified | [3] |
| Glioblastoma cells | Glioblastoma | Significantly inhibited proliferation at 300 nM and 1,000 nM | MTT assay | 24 hours | [4] |
| Tu12, Tu21, Tu22 | Colon cancer stem-like cells | 1 µM decreased viability to 65%, 60%, and 51% respectively | Cell viability assay | 72 hours | [5] |
| Multiple Cancer Cell Lines | Various | IC50 values ranging from 0.4 to 4.5 µM for the related inhibitor OSI-027 | Proliferation assay | Not specified | [3] |
Table 2: Effect of Torin1 on Cancer Cell Viability and Proliferation.
| Cell Line | Treatment | Effect on Autophagy Markers | Reference |
| MEFs | 1 µM Torin1 for 3 hours | Increased LC3-II protein level and number of GFP-LC3 puncta | [6] |
| Human macrophages | Dose-dependent (up to 250 nM) for 6 hours | Increased conversion of LC3-I to LC3-II and degradation of p62 | [7] |
| Glioblastoma cells | 100 nM Torin1 | Reduced phosphorylation of 4E-BP1 | [4] |
| NCI-H727 | Not specified | Mildly decreased p62 levels | [8] |
| H4 cells | 150 minutes | Increased levels of LC3-II | [9] |
Table 3: Induction of Autophagy by Torin1 in Various Cell Lines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Torin1 and the general workflow for studying its impact on autophagy.
Experimental Protocols
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is for the detection of LC3-I to LC3-II conversion and changes in p62 levels, key indicators of autophagic activity.
Materials:
-
Cancer cell lines
-
Torin1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of Torin1 (e.g., 100 nM, 250 nM, 1 µM) for various time points (e.g., 3, 6, 12, 24 hours). Include a vehicle-treated control (DMSO).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 to the loading control.
-
mCherry-GFP-LC3 Fluorescence Microscopy for Autophagic Flux
This assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Materials:
-
Cancer cell lines
-
mCherry-GFP-LC3 plasmid or viral vector
-
Transfection reagent or viral transduction reagents
-
Culture dishes with glass coverslips
-
Torin1
-
Fluorescence microscope with appropriate filters for mCherry and GFP
-
Image analysis software
Procedure:
-
Generation of Stable Cell Lines:
-
Transfect or transduce cancer cells with the mCherry-GFP-LC3 construct.
-
Select for stable expression using an appropriate selection marker (e.g., puromycin).
-
Expand a clonal population with moderate, stable expression of the fusion protein.
-
-
Cell Treatment:
-
Seed the mCherry-GFP-LC3 expressing cells on glass coverslips in 12- or 24-well plates.
-
Treat the cells with Torin1 at the desired concentrations and for the appropriate duration. Include a vehicle control.
-
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto glass slides using a mounting medium with DAPI to stain the nuclei.
-
Acquire images using a fluorescence or confocal microscope. Capture images in the GFP, mCherry, and DAPI channels.
-
-
Image Analysis and Quantification:
-
Analyze the images using software such as ImageJ or CellProfiler.
-
Identify and count the number of GFP-positive (autophagosomes) and mCherry-only (autolysosomes) puncta per cell.
-
An increase in both yellow (mCherry and GFP colocalized) and red (mCherry only) puncta indicates an induction of autophagic flux. An accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Torin1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Torin1 in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Torin1 to the wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the Torin1 concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
Torin1 is a powerful tool for studying the role of mTOR signaling and autophagy in cancer. Its ability to potently inhibit both mTORC1 and mTORC2 provides a more complete suppression of mTOR activity compared to rapamycin and its analogs. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to investigate the induction of autophagy by Torin1 and to evaluate its therapeutic potential in various cancer models. The provided visualizations of the underlying signaling pathways and experimental procedures serve as a valuable resource for designing and interpreting studies in this field. Further research into the nuanced effects of Torin1 on different cancer types will continue to illuminate the complex interplay between mTOR signaling, autophagy, and cancer cell fate.
References
- 1. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of human colon cancer stem-like cells by the mTOR inhibitor Torin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of lysosomal function in the course of autophagy via mTORC1 suppression and autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTOR independent regulation of macroautophagy by Leucine Rich Repeat Kinase 2 via Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: mTOR Inhibitor-10 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of mTOR Inhibitor-10 in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and includes visual representations of key pathways and workflows.
Introduction
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy status.[1][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a significant target for therapeutic intervention.[1][3][7]
This compound is a potent and selective inhibitor of the mTOR pathway. While its primary mechanism involves the suppression of mTORC1 activity, it may also affect mTORC2, particularly with chronic exposure.[8] Its anti-proliferative effects are primarily cytostatic, inducing cell cycle arrest and, in some cases, autophagy.[9] These characteristics make it a valuable tool for studying cellular processes regulated by mTOR and for preclinical evaluation as a potential therapeutic agent.
Mechanism of Action
mTORC1, when active, promotes protein synthesis by phosphorylating key substrates such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][4][8] this compound functions by binding to the FKBP12 protein, forming a complex that then allosterically inhibits mTORC1.[1][10][11] This inhibition prevents the phosphorylation of its downstream targets, leading to a reduction in protein synthesis and cell growth. Additionally, the inhibition of mTORC1 can lead to the induction of autophagy, a cellular process for degrading and recycling cellular components.[8][10]
mTORC2 is involved in cell survival and cytoskeleton organization, primarily through the activation of Akt.[5][10] While first-generation mTOR inhibitors like rapamycin primarily target mTORC1, second-generation and dual mTOR/PI3K inhibitors can also suppress mTORC2 activity.[7] The precise impact of this compound on mTORC2 should be determined experimentally.
Below is a diagram illustrating the mTOR signaling pathway and the point of intervention for this compound.
Experimental Protocols
A. Cell Culture and Treatment with this compound
This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines may require different media and conditions.
Materials:
-
Cell line of interest (e.g., BT549, MDA-MB-231)[12]
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[12][13]
-
This compound
-
Vehicle control (e.g., DMSO)
-
Sterile cell culture plates and flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate culture plates (e.g., 96-well, 6-well) at the desired density. Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in the appropriate vehicle (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the vehicle as the highest inhibitor concentration.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).[14]
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO
-
Microplate reader
Procedure:
-
Following treatment with this compound for the desired duration, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
The following diagram outlines the workflow for the cell viability assay.
C. Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of key mTOR pathway proteins, such as S6K and 4E-BP1, to confirm the inhibitory effect of this compound.
Materials:
-
Cells treated with this compound in 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
The quantitative data from the cell viability assay can be summarized in a table to determine the half-maximal inhibitory concentration (IC₅₀) of this compound at different time points.
| Treatment Duration | IC₅₀ of this compound (nM) |
| 24 hours | Insert Value |
| 48 hours | Insert Value |
| 72 hours | Insert Value |
Note: The IC₅₀ values are dependent on the cell line and experimental conditions and should be determined empirically.
Similarly, the effects of different concentrations of this compound on cell viability at a specific time point can be presented in a table.
| This compound (nM) | Percent Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± SD |
| 1 | Insert Value |
| 10 | Insert Value |
| 100 | Insert Value |
| 1000 | Insert Value |
Note: Data should be presented as the mean ± standard deviation from at least three independent experiments.
Logical Relationship of Inhibition
The following diagram illustrates the logical flow from the introduction of this compound to the downstream cellular effects.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TGFβ Governs the Pleiotropic Activity of NDRG1 in Triple-Negative Breast Cancer Progression [ijbs.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for mTOR Inhibitors in Mouse Models
These application notes provide a comprehensive guide for researchers utilizing mTOR inhibitors in in vivo mouse models. The information presented here is synthesized from various studies and is intended to serve as a foundational resource for planning and executing experiments.
Introduction to mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from nutrients, growth factors, and cellular energy status.[1][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][4] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3][5]
mTOR inhibitors are a class of drugs that target this pathway. They are broadly categorized into generations:
-
First-generation inhibitors (rapalogs): These include rapamycin (sirolimus) and its analogs like everolimus and temsirolimus.[6] They are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain of mTOR, primarily inhibiting mTORC1 activity.[1][7][8]
-
Second-generation inhibitors (TKIs): These are ATP-competitive mTOR kinase inhibitors that target the active site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[6][7]
-
Dual mTOR/PI3K inhibitors: These compounds, such as dactolisib and voxtalisib, target both mTOR and phosphoinositide 3-kinases (PI3Ks), which are upstream activators of the mTOR pathway.[7]
The primary effect of mTORC1 inhibition is often cytostatic, leading to a reduction in protein synthesis and cell cycle arrest, rather than being directly cytotoxic.[8]
In Vivo Dosages for Mouse Models
The appropriate dosage of an mTOR inhibitor in mouse models can vary significantly based on the specific inhibitor, the mouse strain, the disease model, the route of administration, and the desired therapeutic effect. The following tables summarize dosages for commonly used mTOR inhibitors from various studies.
Table 1: Rapamycin (Sirolimus) Dosages in Mouse Models
| Mouse Model | Route of Administration | Dosage | Frequency | Reference |
| Ndufs4 Knockout (Leigh Syndrome) | Intraperitoneal (IP) Injection | 8 mg/kg | Daily | [9][10] |
| Ndufs4 Knockout (Leigh Syndrome) | Intraperitoneal (IP) Injection | 8 mg/kg | Every other day | [9] |
| Wild-type (Lifespan study) | Dietary | 14 ppm | Continuous | [9][10] |
| Ndufs4 Knockout | Dietary | 14 - 378 ppm | Continuous | [9][10] |
Table 2: Everolimus Dosages in Mouse Models
| Mouse Model | Route of Administration | Dosage | Frequency | Reference |
| GFP-LC3 Transgenic | Oral Gavage | 3 mg/kg | Every other day for 56 days | [11] |
| GFP-LC3 Transgenic | Osmotic Minipump | 1.5 mg/kg/day | Continuous for 3 or 28 days | [11] |
| Acute Lung Injury | Oral Gavage | 10 mg/kg/day | Two consecutive days | [12] |
Table 3: Temsirolimus (CCI-779) Dosages in Mouse Models
| Mouse Model | Route of Administration | Dosage | Frequency | Reference |
| Multiple Myeloma Xenograft (NOD/SCID) | Intraperitoneal (IP) Injection | 0.4, 4.0, 20 mg/kg | 10 injections (schedule not specified) | [13] |
Experimental Protocols
This section provides a generalized protocol for the in vivo administration of an mTOR inhibitor in a mouse model. This protocol should be adapted based on the specific inhibitor, vehicle, and experimental design.
Materials
-
mTOR Inhibitor (e.g., Rapamycin, Everolimus)
-
Vehicle for solubilization (e.g., DMSO, Propylene Glycol, Ethanol, Tween 20, PBS)
-
Sterile syringes and needles (for injection) or gavage needles (for oral administration)
-
Animal balance
-
Appropriate mouse strain
-
Personal Protective Equipment (PPE)
Preparation of Dosing Solution
The solubility and stability of mTOR inhibitors can be challenging. It is crucial to use an appropriate vehicle.
-
Example Vehicle for Everolimus: A stable vehicle for long-term administration via osmotic minipumps consists of 50% (v/v) DMSO, 40% (v/v) propylene glycol, and 10% (v/v) absolute ethanol, supplemented with 0.4 μL/mL Tween 20.[11]
-
General Considerations:
-
Always consult the manufacturer's instructions for solubility information.
-
Prepare the dosing solution fresh before each use, unless stability in the chosen vehicle and storage conditions has been confirmed.
-
Ensure the final concentration of solvents like DMSO is within acceptable limits for in vivo use to avoid toxicity.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
Filter-sterilize the final solution if necessary, depending on the route of administration.
-
Animal Handling and Dosing
All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before starting the experiment.
-
Randomization: Randomly assign mice to treatment and control (vehicle) groups.
-
Dosage Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the volume of the inhibitor solution to be administered based on the mouse's weight and the desired dosage (mg/kg).
-
-
Administration:
-
Intraperitoneal (IP) Injection: Inject the solution into the lower abdominal quadrant, avoiding the midline and internal organs.
-
Oral Gavage: Use a proper-sized gavage needle to deliver the solution directly into the stomach. Ensure proper technique to prevent esophageal or tracheal injury.
-
Dietary Administration: The inhibitor can be incorporated into the animal chow at a specific concentration (ppm).[9] This method provides continuous exposure.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Measure tumor volume (in cancer models) or other relevant endpoints at predetermined intervals.
-
Pharmacodynamic Assessment
To confirm target engagement, it is recommended to assess the phosphorylation status of downstream mTORC1 effectors.
-
Tissue Collection: Collect tissues of interest (e.g., tumor, liver, muscle) at a specified time point after the final dose.
-
Western Blotting: Perform western blot analysis on tissue lysates to measure the levels of phosphorylated S6 ribosomal protein (p-S6) or phosphorylated 4E-BP1 (p-4E-BP1), which are key downstream targets of mTORC1.[14][15] A significant reduction in the phosphorylation of these proteins in the treated group compared to the vehicle group indicates effective mTORC1 inhibition.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTORC1 signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Mouse Study
Caption: General experimental workflow for an in vivo mouse study.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 10. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the mTOR inhibitor everolimus and the PI3K/mTOR inhibitor NVP-BEZ235 in murine acute lung injury models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-mTOR (Ser2448) Following mTOR Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from upstream pathways, including growth factors and amino acids.[2] mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] The phosphorylation of mTOR at Serine 2448 (p-mTOR) is commonly used as a marker of mTORC1 activation.[5][6]
This document provides a detailed protocol for the detection of p-mTOR (Ser2448) by Western blot in cells treated with an mTOR inhibitor. For the purpose of this protocol, "mTOR Inhibitor-10" will be exemplified by rapamycin, a well-established and widely used inhibitor of mTORC1.[2][7] Rapamycin forms a complex with FKBP12, which then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 activity.[8]
mTOR Signaling Pathway and Inhibition
The mTOR signaling pathway is a complex cascade that regulates essential cellular processes.[9] mTORC1, when activated, phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[10] Growth factors and nutrients activate mTORC1, leading to the phosphorylation of mTOR at Ser2448.[6] mTOR inhibitors, like rapamycin, block this pathway, resulting in decreased phosphorylation of mTOR and its downstream effectors.[7]
Simplified mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound (Rapamycin)
-
Cell Culture : Culture cells (e.g., HEK293, A549) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.[5]
-
Seeding : Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of treatment.
-
Serum Starvation (Optional) : For some experiments, to reduce basal mTOR activity, serum-starve the cells for 16-24 hours prior to treatment.[11]
-
Inhibitor Preparation : Prepare a stock solution of Rapamycin (e.g., 10 mM in DMSO). Further dilute in culture medium to the desired final working concentrations (e.g., 10, 50, 100 nM).
-
Treatment : Remove the culture medium and add the medium containing the mTOR inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for the desired time period (e.g., 1, 2, 4, 8, or 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.[12]
Protein Extraction
-
Cell Lysis : After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Buffer Preparation : Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][13] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Scraping and Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation : Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[5]
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Collection : Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification : Determine the protein concentration using a BCA or Bradford protein assay kit.[1]
Western Blot Protocol
-
Sample Preparation : Denature 20-30 µg of protein from each sample by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.[5]
-
Gel Electrophoresis : Load the samples onto a 6% or 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.[5] Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13] A wet transfer at 100 V for 90-120 minutes is recommended for a large protein like mTOR.[1]
-
Blocking : Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5][13] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, which is a phosphoprotein and can cause high background.[13]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against p-mTOR (Ser2448) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[5]
-
Washing : The following day, wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.[5]
-
Detection : Prepare the enhanced chemiluminescence (ECL) substrate and incubate the membrane for 1-5 minutes.[5] Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing : To normalize the data, strip the membrane and re-probe with an antibody against total mTOR or a loading control like β-actin or GAPDH.[5][12]
Data Presentation
The quantitative data for the Western blot protocol can be summarized as follows:
| Parameter | Recommendation |
| Protein Loading | 20-30 µg per lane |
| Gel Percentage | 6-8% SDS-PAGE |
| Transfer Conditions | Wet transfer, 100V for 90-120 minutes |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibody | p-mTOR (Ser2448) |
| Primary Ab Dilution | 1:1000 in 5% BSA/TBST |
| Primary Ab Incubation | Overnight at 4°C |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG |
| Secondary Ab Dilution | 1:5000 - 1:10000 in 5% BSA/TBST |
| Secondary Ab Incubation | 1 hour at Room Temperature |
| Loading Control | Total mTOR or β-actin |
Experimental Workflow
Workflow for p-mTOR Western blot analysis after mTOR inhibitor treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
How to dissolve "mTOR Inhibitor-10" for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
mTOR Inhibitor-10 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] It functions by targeting the mTORC1 complex and, to a lesser extent, PI3K-α.[3][4] These application notes provide detailed protocols for the dissolution and use of this compound in in vitro experiments, ensuring accurate and reproducible results.
Chemical Properties and Storage
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1222999-54-3 | [5] |
| Molecular Formula | C41H32F3N5O2 | [5] |
| Molecular Weight | 683.735 g/mol | [5] |
| IC50 (mTORC1) | 21.7 nM (biochemical) | [5] |
| IC50 (mTOR) | 0.7 nM / 5 nM (cellular) | [3][4][5] |
| IC50 (PI3K-α) | 825 nM | [3][4] |
Proper storage of this compound is critical to maintain its stability and activity.
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 2 years | [5] |
| In DMSO | 4°C | 2 weeks | [5] |
| In DMSO | -80°C | 6 months | [5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of the compound (MW: 683.735), you would add 146.26 µL of DMSO. Use the following formula to calculate the required volume of DMSO:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to six months.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions from the 10 mM stock for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate stock.
-
Final Dilution: Further dilute the intermediate stock solution into the final cell culture medium to achieve the desired treatment concentrations. For instance, to achieve a final concentration of 100 nM, add 1 µL of the 100 µM intermediate stock to every 1 mL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the inhibitor treatment.
-
Treatment: Add the prepared working solutions to your cells and incubate for the desired duration of the experiment. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Visualizations
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell processes and a key component of two distinct protein complexes: mTORC1 and mTORC2.[1][2] Growth factors and nutrients activate the PI3K/Akt pathway, which in turn activates mTORC1.[1] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6] this compound exerts its effect by directly inhibiting the kinase activity of mTOR.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A standard workflow for evaluating this compound in vitro.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mTOR inhibitor 10 Datasheet DC Chemicals [dcchemicals.com]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
"mTOR Inhibitor-10" applications in neurobiology research
Application Notes and Protocols: mTOR Inhibitor-10
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2][3] In the central nervous system, the mTOR signaling pathway is critical for a range of functions, including neural development, synaptic plasticity, and autophagy, making it a key area of investigation in neurobiology.[1][4][5] Dysregulation of the mTOR pathway has been implicated in various neurological disorders, including epilepsy, autism spectrum disorders, and neurodegenerative diseases like Alzheimer's.[1][4][6]
mTOR forms the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[2][3][4] mTORC1 is sensitive to nutrients and growth factors, and its activation promotes protein synthesis by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), while simultaneously inhibiting autophagy.[3][7][8] mTORC2 is primarily activated by growth factors and regulates cell survival and cytoskeletal organization.[2]
This compound is a novel, third-generation, ATP-competitive inhibitor designed for high potency and selectivity against both mTORC1 and mTORC2. Its excellent blood-brain barrier permeability makes it an ideal tool for investigating the role of mTOR signaling in neurobiological processes in both in vitro and in vivo models.
Mechanism of Action
Unlike first-generation mTOR inhibitors (rapalogs) which allosterically inhibit mTORC1, this compound binds directly to the ATP-binding site in the mTOR kinase domain. This mechanism allows it to inhibit the activity of both mTORC1 and mTORC2, providing a more complete shutdown of mTOR-mediated signaling pathways.[2] This dual inhibition prevents the feedback activation of Akt, a common phenomenon observed with rapalog treatment.[2]
The diagram below illustrates the central role of mTOR in cellular signaling and the point of intervention for this compound.
Caption: mTOR signaling pathway and inhibition by this compound.
Product Specifications
| Parameter | Value |
| IUPAC Name | 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][9]naphthyridin-2(1H)-one |
| Formula | C₃₈H₂₉F₃N₆O₂ |
| Molecular Weight | 674.68 g/mol |
| Purity | >99% (HPLC) |
| Solubility | Soluble in DMSO (>50 mg/mL) and Ethanol (<1 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Quantitative Data
The following table summarizes the key quantitative parameters for this compound in various neurobiological research applications.
| Assay / Model | Parameter | Result | Recommended Concentration |
| Kinase Assay | IC₅₀ vs. mTORC1 | 1.5 nM | N/A |
| IC₅₀ vs. mTORC2 | 2.1 nM | N/A | |
| IC₅₀ vs. PI3Kα | >10 µM | N/A | |
| Cell-Based Assay | p-S6K (T389) Inhibition in SH-SY5Y cells | EC₅₀ = 15 nM | 50 - 200 nM |
| p-Akt (S473) Inhibition in Primary Cortical Neurons | EC₅₀ = 25 nM | 100 - 500 nM | |
| Autophagy Induction (LC3-II turnover) in HT22 cells | EC₅₀ = 30 nM | 100 - 500 nM | |
| In Vivo Model | Mouse Brain Penetrance (AUCbrain/AUCplasma) | 0.95 | 5 - 10 mg/kg (i.p.) |
Application 1: Induction of Autophagy in Neuronal Cultures
Background: Autophagy is a cellular degradation process essential for removing damaged organelles and misfolded protein aggregates.[8] Its induction via mTOR inhibition is a key strategy for studying neurodegenerative diseases where protein aggregation is a central pathological feature, such as Alzheimer's and Parkinson's disease.[10][11] this compound potently induces autophagy by inhibiting mTORC1, which normally suppresses the ULK1 complex required for autophagosome initiation.[3][8]
Experimental Protocol: Western Blotting for LC3-II Turnover
This protocol describes the induction of autophagy in primary cortical neurons and its quantification by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Primary cortical neurons (e.g., from E18 mouse embryos)
-
Neurobasal medium and B-27 supplement
-
This compound (10 mM stock in DMSO)
-
Bafilomycin A1 (10 µM stock in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 6-well plates and culture for 7-10 days in vitro (DIV).
-
Treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium at final concentrations of 0, 50, 100, and 500 nM.
-
For each concentration of this compound, prepare a parallel set of wells that will also be treated with Bafilomycin A1 (final concentration 100 nM). Bafilomycin A1 inhibits lysosomal fusion and allows for the measurement of autophagic flux.
-
Aspirate old medium and add the treatment media to the cells.
-
-
Incubation: Incubate cells for 4 hours at 37°C. For the Bafilomycin A1 co-treatment groups, add Bafilomycin A1 for the final 2 hours of the incubation period.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 20 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-LC3B, 1:1000; anti-β-Actin, 1:5000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for LC3-I, LC3-II, and β-Actin. Calculate the LC3-II/LC3-I ratio or the LC3-II/β-Actin ratio. Autophagic flux can be determined by comparing the LC3-II levels in samples with and without Bafilomycin A1.
Workflow Diagram
Caption: Workflow for measuring autophagy induction via Western blot.
Application 2: Modulation of Synaptic Plasticity
Background: mTOR signaling is a key regulator of the protein synthesis required for long-lasting forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[12][13] The mTORC1-S6K1 pathway, in particular, is crucial for translating mRNAs that encode synaptic proteins.[4] Using this compound, researchers can investigate the necessity of mTOR activity for the induction and maintenance of synaptic plasticity in various experimental models.
Experimental Protocol: Inhibition of Late-Phase LTP in Hippocampal Slices
This protocol details how to assess the effect of this compound on protein synthesis-dependent late-phase LTP (L-LTP) in acute hippocampal slices.
Materials:
-
Acute hippocampal slices (350-400 µm) from adult mice.
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂.
-
This compound (10 mM stock in DMSO).
-
Field electrophysiology recording setup.
-
High-frequency stimulation (HFS) protocol parameters (e.g., 4 trains of 100 Hz for 1 sec, 5 min inter-train interval).
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Setup: Transfer a slice to the recording chamber, perfuse with aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes by delivering single pulses every 30 seconds.
-
Drug Application: Switch the perfusion to aCSF containing this compound (e.g., 200 nM) or vehicle (DMSO) and continue recording for another 20 minutes to ensure the drug has equilibrated in the tissue.
-
LTP Induction: Apply a strong high-frequency stimulation (HFS) protocol to induce L-LTP.
-
Post-HFS Recording: Continue to record fEPSPs for at least 3 hours post-HFS to monitor the maintenance phase of LTP.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize all fEPSP slope values to the average baseline value.
-
Plot the normalized fEPSP slope over time.
-
Compare the magnitude of potentiation at different time points (e.g., 60 minutes and 180 minutes post-HFS) between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in potentiation in the drug-treated group, especially at later time points (>90 min), indicates inhibition of L-LTP.
-
Logical Relationship Diagram
Caption: Logical flow from HFS to L-LTP and mTOR inhibition point.
Additional Applications
-
Axon Regeneration Studies: The role of mTOR in axon regeneration is complex and context-dependent.[9][14][15] In the central nervous system (CNS), activation of mTORC1 is often necessary to promote axon regeneration after injury.[14][16] this compound can be used to probe the specific requirements of mTORC1 and mTORC2 signaling in various models of neuronal injury and regeneration.
-
Neurodevelopmental Research: mTOR signaling is a master regulator of cell growth and proliferation, playing a key role in brain development.[17] this compound can be used in neural stem cell cultures or in developmental models to study processes like neurogenesis, neuronal migration, and dendritic arborization.
-
Brain Tumor Models: Given the frequent hyperactivation of the PI3K/Akt/mTOR pathway in brain tumors like glioblastoma, this compound serves as a potent tool to investigate the therapeutic potential of dual mTORC1/mTORC2 inhibition in preclinical cancer models.[6]
For further information or technical support, please contact our scientific support team.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the mTOR signaling pathway and its inhibitor rapamycin in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 8. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Pharmacological mTOR inhibitors in ameliorating Alzheimer’s disease: current review and perspectives [frontiersin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dysregulation of the mTOR Pathway Mediates Impairment of Synaptic Plasticity in a Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
- 14. The necessary role of mTORC1 in central nervous system axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of mTOR Signaling in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mTORC1 is necessary but mTORC2 and GSK3β are inhibitory for AKT3-induced axon regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]
Application Notes and Protocols: Utilizing mTOR Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cellular growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] mTOR inhibitors, such as the rapalogs everolimus and temsirolimus, have demonstrated clinical efficacy in various malignancies.[2][3] However, their cytostatic rather than cytotoxic nature often leads to modest single-agent activity.[4] This has prompted extensive research into combining mTOR inhibitors with traditional cytotoxic chemotherapy to enhance anti-tumor effects and overcome resistance.
These application notes provide a comprehensive overview of the rationale, preclinical evidence, and clinical data supporting the combination of an mTOR inhibitor (referred to herein as "mTOR Inhibitor-10," with everolimus and temsirolimus as primary examples) with chemotherapy. Detailed protocols for key in vitro assays to evaluate this combination are also presented.
Rationale for Combination Therapy
The mTOR pathway is a central node in a complex signaling network.[4] Preclinical studies have shown that chemotherapy can sometimes lead to the activation of survival pathways, including the PI3K/Akt/mTOR cascade, as a mechanism of resistance.[2][5] By concurrently inhibiting mTOR, it is possible to block these pro-survival signals and sensitize cancer cells to the cytotoxic effects of chemotherapy.[1] This combination strategy aims to achieve synergistic or additive anti-tumor activity, leading to improved therapeutic outcomes.
Preclinical Data Summary
The synergistic potential of combining mTOR inhibitors with various chemotherapeutic agents has been evaluated in a range of cancer cell lines. Key quantitative data from these studies are summarized below.
| Cell Line | Cancer Type | mTOR Inhibitor | Chemotherapy Agent | IC50 (nM) - mTOR Inhibitor Alone | IC50 (nM) - Chemotherapy Alone | Combination Index (CI) | Reference |
| A498 | Renal Cell Carcinoma | Temsirolimus | Ixabepilone | Not Specified | ~2-3 | <1 (Synergistic) | [5] |
| Caki-1 | Renal Cell Carcinoma | Temsirolimus | Ixabepilone | Not Specified | ~2-3 | <1 (Synergistic) | [5] |
| SK-UT-1 | Uterine Sarcoma | Sirolimus (Rapamycin) | Gemcitabine | >1000 | 12.8 | Not Specified | [6] |
| ESS-1 | Uterine Sarcoma | Sirolimus (Rapamycin) | Gemcitabine | 11.5 | 1.8 | Not Specified | [6] |
| MES-SA | Uterine Sarcoma | Sirolimus (Rapamycin) | Gemcitabine | 10.9 | 3.5 | Not Specified | [6] |
Note: IC50 values for mTOR inhibitors alone were not always specified in the context of the combination studies. The CI value is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Clinical Data Summary
Numerous clinical trials have investigated the safety and efficacy of combining mTOR inhibitors with chemotherapy in patients with advanced solid tumors. The following tables summarize key findings from select studies.
Everolimus in Combination with Chemotherapy
| Cancer Type | Chemotherapy | Phase | Key Efficacy Endpoints | Results | Reference |
| Metastatic Breast Cancer (TNBC) | Carboplatin | I | Maximum Tolerated Dose (MTD), Response Rate | MTD: Everolimus 10 mg/day + Carboplatin AUC2 weekly. PR: 21%, SD: 43% | [7] |
| Metastatic Breast Cancer (TNBC) | Carboplatin | II | Clinical Benefit Rate (CBR), PFS, OS | CBR: 36%, Median PFS: 3 months, Median OS: 16.6 months | [8] |
| Advanced Melanoma | Paclitaxel + Carboplatin | II | Partial Response (PR), Stable Disease (SD), PFS, OS | PR: 17%, SD: 60%, Median PFS: 4 months, Median OS: 10 months | [9] |
Temsirolimus in Combination with Chemotherapy
| Cancer Type | Chemotherapy | Phase | Key Efficacy Endpoints | Results | Reference |
| Advanced Solid Tumors | Ixabepilone | I | Maximum Tolerated Dose (MTD) | Dose-escalation study to determine MTD. | [2] |
| Advanced Renal Cell Carcinoma | Interferon-alpha | III | Overall Survival (OS), Progression-Free Survival (PFS) | Temsirolimus alone showed significantly longer OS (10.9 vs 7.3 months) and PFS (5.5 vs 3.1 months) compared to IFN-α alone. The combination did not show a significant increase in OS over IFN-α alone. | [3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating the combination of an mTOR inhibitor with chemotherapy, the following diagrams are provided.
Caption: Simplified mTOR signaling pathway and points of intervention.
Caption: Experimental workflow for in vitro combination studies.
Caption: Interpretation of Combination Index (CI) values.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the combination of "this compound" and a chemotherapeutic agent.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of single agents and their combination on cell viability and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
"this compound" stock solution (in DMSO)
-
Chemotherapy agent stock solution (in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of "this compound" and the chemotherapy agent in complete medium.
-
For combination treatment, prepare dilutions of both drugs at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate at room temperature for 2-4 hours in the dark, with gentle shaking, to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for each agent and the combination using appropriate software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.
-
Protocol 2: Apoptosis (Annexin V) Assay
Objective: To quantify the induction of apoptosis by single agents and their combination.
Materials:
-
6-well plates
-
"this compound" and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the drugs (single agents and combination) at relevant concentrations (e.g., IC50) for a specified time (e.g., 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle (Propidium Iodide) Analysis
Objective: To determine the effect of the drug combination on cell cycle distribution.
Materials:
-
6-well plates
-
"this compound" and chemotherapy agent
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells in 6-well plates with the drugs as described in the apoptosis assay protocol for a relevant duration (e.g., 24-48 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Clonogenic Survival Assay
Objective: To assess the long-term effect of the drug combination on the reproductive integrity of cancer cells.
Materials:
-
6-well plates
-
"this compound" and chemotherapy agent
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with the drugs (single agents and combination) for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the control.
-
Analyze the data to determine if the combination treatment reduces clonogenic survival more effectively than single agents.
-
Conclusion
The combination of mTOR inhibitors with chemotherapy represents a promising strategy in oncology. The preclinical and clinical data suggest that this approach can lead to enhanced anti-tumor activity in various cancer types. The provided protocols offer a framework for researchers to systematically evaluate the potential of such combinations in a laboratory setting. Further investigation is warranted to identify optimal drug combinations, dosing schedules, and patient populations that will benefit most from this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Everolimus in combination with paclitaxel and carboplatin in patients with metastatic melanoma: a phase II trial of the Sarah Cannon Research Institute Oncology Research Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. mTOR inhibitor everolimus reduces invasiveness of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the mTOR inhibitor, temsirolimus, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine and Selected mTOR Inhibitors in Uterine Sarcomas and Carcinosarcoma Cells- an Isobolographic Analysis [medsci.org]
- 7. The mTOR inhibitor everolimus in combination with carboplatin in metastatic breast cancer--a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 trial of everolimus and carboplatin combination in patients with triple negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Everolimus in combination with paclitaxel and carboplatin in patients with advanced melanoma: A phase II trial of the Sarah Cannon Research Institute (SCRI). - ASCO [asco.org]
Application Notes and Protocols for mTOR Inhibitor-10 in the Study of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation.[1] It integrates signals from nutrients, growth factors, and cellular energy status to control a wide range of anabolic and catabolic processes. Dysregulation of the mTOR signaling pathway is strongly implicated in the pathogenesis of numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Consequently, inhibitors of mTOR are invaluable tools for elucidating the role of this pathway in metabolic diseases and for the development of novel therapeutic strategies.
"mTOR Inhibitor-10" represents a class of potent and selective mTOR inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the investigation of metabolic disorders. The provided methodologies are designed to be clear and reproducible for researchers in the field.
mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]
-
mTORC1 is sensitive to acute inhibition by rapamycin and its analogs (rapalogs). It is activated by growth factors, amino acids, and high cellular energy levels, and it promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[2][3]
-
mTORC2 is generally insensitive to acute rapamycin treatment but can be inhibited by prolonged exposure or by ATP-competitive mTOR inhibitors. It plays a crucial role in cell survival, metabolism, and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[2][3]
The intricate network of upstream regulators and downstream effectors of mTORC1 and mTORC2 is depicted in the following signaling pathway diagram.
Data Presentation: Effects of mTOR Inhibitors on Metabolic Parameters
The following tables summarize the quantitative effects of mTOR inhibitors on key metabolic parameters from preclinical and clinical studies.
Table 1: Effects of Rapamycin on Glucose and Lipid Metabolism in a Mouse Model of Diet-Induced Obesity
| Parameter | Control (High-Fat Diet) | Rapamycin-Treated (High-Fat Diet) | Fold Change | Reference |
| Body Weight (g) | 40.4 ± 3.0 | 33.6 ± 4.9 | ↓ 1.19 | [4] |
| Fasting Blood Glucose (mg/dL) | 297 ± 67 | 252 ± 57 | ↓ 1.18 | [4] |
| Fasting Insulin (ng/mL) | Not Reported | Not Reported | - | [5] |
| HOMA-IR | Significantly Higher | Significantly Lower | ↓ | [5] |
| Plasma Triglycerides (mg/dL) | 67 ± 11 | 48 ± 13 | ↓ 1.40 | [4] |
| Hepatic Triglycerides (mg/g) | 110 ± 19 | 89 ± 15 | ↓ 1.24 | [4] |
Table 2: Effects of Everolimus on Lipid Profiles in Human Studies
| Parameter | Baseline | 3 Months Post-Treatment | 12 Months Post-Treatment | Reference |
| Total Cholesterol (mg/dL) | 192.04 ± 40.51 | 210.74 ± 51.12 | 216.69 ± 45.43 | [2] |
| LDL Cholesterol (mg/dL) | 113.21 ± 38.72 | 133.88 ± 50.71 | 141.58 ± 40.67 | [2] |
| HDL Cholesterol (mg/dL) | Significantly higher than control | No significant change | Significant rise | [2][6] |
| Triglycerides (mg/dL) | Not Reported | Significant increase | Significant increase | [6] |
Experimental Protocols
In Vitro Experiment: 2-Deoxy-D-Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the rate of glucose uptake in differentiated 3T3-L1 adipocytes, a common in vitro model for studying insulin sensitivity and glucose metabolism.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin
-
This compound
-
Krebs-Ringer Phosphate Hepes (KRPH) buffer
-
2-deoxy-D-[³H]glucose
-
Phloretin (glucose uptake inhibitor)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Two hours prior to the assay, replace the culture medium with serum-free DMEM to starve the cells.
-
Inhibitor Treatment: Add this compound at the desired concentrations to the serum-free medium and incubate for the specified duration (e.g., 1-2 hours).
-
Insulin Stimulation: Stimulate glucose uptake by adding insulin (e.g., 100 nM) to the appropriate wells for 20-30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRPH buffer containing 2-deoxy-D-[³H]glucose. For negative controls, add phloretin to inhibit glucose transport. Incubate for 5-10 minutes at 37°C.
-
Washing: Stop the uptake by aspirating the buffer and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
In Vivo Experiment: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the ability of mice to clear a glucose load from the bloodstream, providing a measure of in vivo insulin sensitivity.
Materials:
-
C57BL/6 mice on a high-fat diet
-
This compound
-
Glucose solution (20% in sterile saline)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Model and Treatment: Acclimate C57BL/6 mice to a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection for the desired treatment period (e.g., 4 weeks).
-
Fasting: Fast the mice overnight (16-18 hours) with free access to water before the OGTT.[7][8]
-
Baseline Glucose Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail vein using a glucometer.[7][8]
-
Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.[7][8]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Biochemical Analysis: Western Blotting for mTOR Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, providing a direct measure of pathway activation.
Materials:
-
Tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-S6K1 (Thr389), anti-S6K1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-mTOR) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on metabolic parameters in a diet-induced obesity mouse model.
References
Application Notes and Protocols: Evaluation of mTOR Inhibitor-10 in Patient-Derived Xenograft (PDX) Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various human cancers, making it an attractive target for anticancer therapy.[1][2][4] mTOR inhibitors, by blocking this pathway, can impede tumor growth and survival.[5][6][7][8] Patient-derived xenograft (PDX) models, developed by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a more clinically relevant preclinical model compared to traditional cell line-derived xenografts.[9][10][11] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, thus providing a more accurate platform to assess the efficacy of novel therapeutic agents.[10][12][13]
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of a novel mTOR inhibitor, "mTOR Inhibitor-10," in patient-derived xenograft (PDX) models of human cancer. The protocols outlined below cover PDX model establishment, drug administration, tumor growth assessment, and downstream pharmacodynamic biomarker analysis.
Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation.[3][4] "this compound" is a potent and selective ATP-competitive inhibitor targeting the kinase domain of mTOR, thereby blocking both mTORC1 and mTORC2 complexes. This dual inhibition leads to a comprehensive shutdown of mTOR signaling, impacting downstream effectors involved in protein synthesis and cell cycle progression.
Caption: The mTOR signaling pathway and the inhibitory action of "this compound".
Experimental Workflow
A typical preclinical study to evaluate the efficacy of "this compound" in PDX models involves several key stages, from model selection and expansion to drug treatment and endpoint analysis. The following diagram illustrates the general workflow.
Caption: Experimental workflow for evaluating "this compound" in PDX models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer PDX Model (CRC-PDX-007)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily (PO) | 1250 ± 150 | - |
| This compound | 25 | Daily (PO) | 550 ± 80 | 56% |
| This compound | 50 | Daily (PO) | 275 ± 50 | 78% |
Table 2: Pharmacodynamic Biomarker Modulation in CRC-PDX-007 Tumors
| Treatment Group (50 mg/kg) | p-mTOR (Ser2448) Relative Density | p-S6K (Thr389) Relative Density | Ki-67 Positive Nuclei (%) |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 | 85 ± 5 |
| This compound | 0.25 ± 0.05 | 0.15 ± 0.04 | 25 ± 3 |
Experimental Protocols
Establishment and Propagation of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice and subsequent passaging for cohort expansion.[9][10][14]
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).
-
Surgical instruments (scalpels, forceps, scissors).
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
-
Animal facility with appropriate housing conditions.
Procedure:
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Remove any necrotic or non-tumor tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation.
-
Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Passaging:
-
When a tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
Prepare the tumor tissue for subsequent implantation into new host mice as described in step 1.
-
Drug Administration and Tumor Growth Monitoring
This protocol outlines the procedure for treating tumor-bearing mice with "this compound" and monitoring the treatment response.[15][16]
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³).
-
"this compound" formulated in an appropriate vehicle.
-
Vehicle control solution.
-
Dosing equipment (e.g., oral gavage needles).
-
Digital calipers.
Procedure:
-
Randomization:
-
When tumors reach the desired size range, randomly assign mice to treatment groups (e.g., Vehicle, this compound at different doses).
-
-
Drug Administration:
-
Prepare fresh formulations of "this compound" and vehicle daily.
-
Administer the assigned treatment to each mouse according to the specified dose, route (e.g., oral gavage), and schedule.
-
-
Tumor Growth and Body Weight Measurement:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
At the endpoint, collect tumors and other tissues for pharmacodynamic analysis.
-
Western Blotting for Target Validation
This protocol describes the detection of mTOR pathway proteins in tumor lysates to confirm the mechanism of action of "this compound".[17][18][19][20][21]
Materials:
-
Harvested PDX tumor tissue, snap-frozen in liquid nitrogen.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lysate Preparation:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol is for the detection of protein expression and localization within the tumor tissue, providing spatial context to the treatment effect.[16][22][23][24][25]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer).
-
Hydrogen peroxide solution to block endogenous peroxidases.
-
Blocking solution (e.g., normal goat serum).
-
Primary antibodies (e.g., anti-Ki-67, anti-p-S6).
-
Biotinylated secondary antibody and streptavidin-HRP conjugate.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
-
Visualization:
-
Apply DAB substrate to develop the color.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the staining using image analysis software (e.g., percentage of positive cells).
-
Conclusion
The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of "this compound" in patient-derived xenograft models. By employing these methodologies, researchers can obtain valuable data on the in vivo efficacy, mechanism of action, and pharmacodynamic effects of this novel mTOR inhibitor, thereby informing its further clinical development. The use of PDX models in these studies enhances the translational relevance of the findings, bridging the gap between preclinical research and clinical application.[12][13][26]
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Unlocking the Power of PDX Mouse Clinical Trials in Oncology Drug Development | Scientist.com [app.scientist.com]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. Video: Establishment and Characterization of Patient-Derived Xenograft Models of Anaplastic Thyroid Carcinoma and Head and Neck Squamous Cell Carcinoma [jove.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 21. addgene.org [addgene.org]
- 22. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The latest progress of personalized drug screening and therapy research for common clinical tumors through the PDX model platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of the mTOR Pathway through Lentiviral shRNA Knockdown and a Novel mTOR Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a key factor in the progression of numerous diseases, including cancer.[1][2] This document provides detailed protocols for the synergistic inhibition of mTOR signaling using a combination of lentiviral-mediated short hairpin RNA (shRNA) knockdown and a potent ATP-competitive mTOR kinase inhibitor, referred to herein as "mTOR Inhibitor-10." This dual approach allows for a more profound and sustained inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a powerful tool for researchers in cell biology and drug development.
Introduction
The mTOR signaling pathway is a complex network that integrates intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[1][2][3] mTOR forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1][4][5] mTORC1, which is sensitive to rapamycin, regulates protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][5][6] mTORC2, generally insensitive to acute rapamycin treatment, is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.[2][5]
Given its central role in cell proliferation, the mTOR pathway is a prime target for therapeutic intervention, particularly in oncology.[7] While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) only allosterically inhibit mTORC1, second-generation mTOR kinase inhibitors compete with ATP in the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[8][9]
Genetic approaches, such as lentiviral-mediated shRNA, provide a highly specific and stable method to reduce the expression of target proteins.[7][10] Combining shRNA-mediated knockdown of mTOR with a potent mTOR kinase inhibitor can lead to a more comprehensive shutdown of the pathway, potentially overcoming compensatory feedback loops and revealing synergistic effects. This application note provides detailed protocols for researchers to investigate the combined effects of mTOR shRNA and "this compound" on cancer cell lines.
Materials and Methods
Cell Lines and Culture
-
Human cancer cell line (e.g., C4-2b prostate cancer cells)
-
HEK293T cells (for lentivirus production)
-
DMEM, high glucose (Corning, 10-013-CV)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Puromycin
-
Polybrene (Millipore, TR-1003-G)
Reagents
-
Lentiviral vectors:
-
pLKO.1-puro vector containing shRNA targeting mTOR (shmTOR)
-
pLKO.1-puro vector containing a non-targeting shRNA (shControl)
-
-
Lentiviral packaging plasmids (e.g., pCMVΔR8.91 and pMD2.G)
-
"this compound" (a potent, selective, ATP-competitive mTOR kinase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: mTOR, phospho-mTOR (Ser2448), Akt, phospho-Akt (Ser473), S6K1, phospho-S6K1 (Thr389), β-actin
-
HRP-conjugated secondary antibodies
Data Presentation
Table 1: Effect of mTOR shRNA and "this compound" on Cell Viability
| Treatment Group | This compound (nM) | Cell Viability (% of Control) | Standard Deviation |
| shControl | 0 | 100 | ± 4.5 |
| 10 | 85 | ± 3.8 | |
| 50 | 62 | ± 5.1 | |
| 100 | 45 | ± 4.2 | |
| shmTOR | 0 | 70 | ± 4.9 |
| 10 | 55 | ± 3.5 | |
| 50 | 35 | ± 4.0 | |
| 100 | 20 | ± 2.8 |
Cell viability was assessed using the MTT assay 72 hours post-treatment. Data is normalized to the untreated shControl group.
Table 2: Western Blot Densitometry Analysis of mTOR Pathway Proteins
| Treatment Group | This compound (nM) | p-mTOR / total mTOR | p-Akt / total Akt | p-S6K1 / total S6K1 |
| shControl | 0 | 1.00 | 1.00 | 1.00 |
| 100 | 0.35 | 0.40 | 0.30 | |
| shmTOR | 0 | 0.25 | 0.85 | 0.45 |
| 100 | 0.05 | 0.15 | 0.10 |
Relative protein levels were quantified by densitometry and normalized to β-actin. The ratios of phosphorylated to total protein were then calculated and normalized to the untreated shControl group.
Experimental Protocols
Protocol 1: Lentiviral Production and Transduction
This protocol outlines the steps for producing lentiviral particles and transducing a target cancer cell line to establish stable knockdown of mTOR.
-
Lentivirus Production (Day 1-3):
-
On Day 0, seed HEK293T cells in 10 cm plates to reach 70-80% confluency on the day of transfection.
-
On Day 1, co-transfect HEK293T cells with the lentiviral shRNA vector (pLKO.1-shmTOR or pLKO.1-shControl) and packaging plasmids using a suitable transfection reagent.
-
On Day 2, replace the transfection medium with fresh DMEM containing 10% FBS.
-
On Day 3, harvest the virus-containing supernatant 48-72 hours post-transfection, centrifuge to pellet cell debris, and filter through a 0.45 µm filter. The viral supernatant can be stored at -80°C.
-
-
Lentiviral Transduction (Day 4-6):
-
On Day 3, seed the target cancer cells (e.g., C4-2b) in 6-well plates to be approximately 50-70% confluent at the time of transduction.[11]
-
On Day 4, remove the culture medium and replace it with fresh medium containing 8 µg/mL Polybrene.[12][13]
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.[11][12]
-
Incubate the cells with the virus for 18-24 hours.[11]
-
On Day 5, remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection of Stable Cell Lines (Day 7 onwards):
-
On Day 6 (48 hours post-transduction), begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.
-
Expand the resulting stable polyclonal population of shControl and shmTOR cells for subsequent experiments.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Cell Seeding: Seed the stable shControl and shmTOR cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of "this compound" or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14][16]
Protocol 3: Western Blot Analysis
Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in the mTOR pathway.[2][18][19]
-
Sample Preparation:
-
Seed stable shControl and shmTOR cells in 6-well plates.
-
Treat the cells with "this compound" or vehicle for the desired time (e.g., 24 hours).
-
Place plates on ice, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[2] Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[2][18]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a low-percentage (e.g., 6% or 4-15% gradient) SDS-PAGE gel, as mTOR is a large protein (~289 kDa).[2][20]
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.[18][20][21]
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Figure 1. Simplified mTOR signaling pathway showing points of inhibition.
Figure 2. Workflow for studying combined mTOR knockdown and inhibition.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostate-targeted mTOR-shRNA inhibit prostate cancer cell growth in human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. addgene.org [addgene.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. researchgate.net [researchgate.net]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
"mTOR Inhibitor-10" off-target effects in cell lines
Welcome to the technical support center for mTOR Inhibitor-10. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cell-based assays, with a specific focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR) kinase.[1][2] It is designed to target the kinase domain within both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking the phosphorylation of downstream substrates and inhibiting their signaling functions which are crucial for cell growth, proliferation, and survival.[1][3]
Q2: What are the expected on-target effects of this compound on downstream signaling?
A2: By inhibiting mTORC1, this compound is expected to decrease the phosphorylation of key substrates such as S6 Kinase 1 (S6K1) at threonine 389 and 4E-Binding Protein 1 (4E-BP1) at threonine 37/46.[1][4] Inhibition of mTORC2 should result in reduced phosphorylation of Akt at serine 473 and PKCα.[1][5][6] These effects collectively lead to the suppression of protein synthesis, cell growth, and proliferation.
Q3: What are the potential off-target effects associated with this compound?
A3: As an ATP-competitive inhibitor, this compound may exhibit activity against other kinases with structurally similar ATP-binding pockets.[2][7] Based on kinome-wide screening of similar compounds, potential off-targets may include other members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, such as ATM, ATR, and DNA-PK, as well as certain PI3K isoforms.[2] Off-target activity can lead to unexpected cellular phenotypes and toxicity.[8][9] A recent study on the mTOR kinase inhibitor AZD2014 showed that while it is mostly on-target, it can induce a small set of off-target responses.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity is observed in my cell line.
-
Question: I'm observing significant cell death at concentrations where I expect specific mTOR inhibition. Is this an off-target effect?
-
Answer: It is possible. While potent on-target inhibition of mTOR can lead to cell death in some cancer cell lines, unexpectedly high cytotoxicity could be due to several factors.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinase selectivity profile to screen this compound against a broad panel of kinases.[8][11] 2. Compare the cytotoxic phenotype with that of other mTOR inhibitors with different chemical scaffolds.[8] 3. Conduct a rescue experiment by overexpressing a drug-resistant mTOR mutant. | 1. Identification of unintended kinase targets that may be responsible for the toxicity.[12] 2. Determine if the cytotoxicity is specific to the chemical structure of this compound or a general consequence of mTOR inhibition. 3. On-target effects should be rescued, while off-target toxicity will persist. |
| Cell Line-Specific Sensitivity | 1. Test this compound across a panel of different cell lines.[8] 2. Verify the genetic background of your cell line (e.g., PTEN status, PIK3CA mutations), as this can confer sensitivity.[2] | 1. Distinguish between general off-target effects and those specific to a particular cellular context. 2. Correlate sensitivity with specific genetic markers to understand the mechanism of action. |
| Compound Instability/Degradation | 1. Assess the stability of this compound in your specific cell culture media at 37°C over the time course of your experiment. | 1. Ensures that the observed effects are due to the parent compound and not a more toxic degradation product.[8] |
Issue 2: Western blot analysis shows incomplete pathway inhibition or paradoxical signaling.
-
Question: I'm using this compound, but I still see residual phosphorylation of S6K, or I'm seeing an increase in Akt phosphorylation at Threonine 308. Why is this happening?
-
Answer: This can be a result of cellular feedback mechanisms or incomplete inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Feedback Loop Activation | 1. Inhibition of mTORC1/S6K can relieve a negative feedback loop on the PI3K pathway, leading to increased Akt phosphorylation at T308.[13] 2. Perform a time-course experiment to observe signaling changes at earlier time points. 3. Co-treat with a PI3K inhibitor to abrogate the feedback activation. | 1. Confirms the presence of a known signaling feedback loop. 2. May reveal transient inhibition before feedback is established. 3. Demonstrates that the paradoxical signaling is a compensatory response to mTOR inhibition. |
| Insufficient Compound Concentration or Exposure Time | 1. Perform a dose-response experiment and analyze downstream targets by Western blot. 2. Increase the incubation time with the inhibitor. | 1. Determine the optimal concentration for complete target inhibition in your cell line. 2. Ensure sufficient time for the inhibitor to engage its target and elicit a downstream response. |
Experimental Protocols & Data
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-dose screen, a final assay concentration of 1 µM is often used.[8]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified, active kinases (e.g., the Kinase Selectivity Profiling System from Promega or services from Reaction Biology).[11][14]
-
Assay Format: The assay is typically a radiometric (e.g., ³³P-ATP) or fluorescence/luminescence-based (e.g., ADP-Glo™) in vitro kinase activity assay.[14][15]
-
Procedure: a. The inhibitor is incubated with each individual kinase, a specific substrate, and ATP.[16] b. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[15] c. The amount of phosphorylated substrate (or ADP produced) is quantified.[17]
-
Data Analysis: The percentage of remaining kinase activity relative to a vehicle (DMSO) control is calculated for each kinase. Results are often presented as a percentage of inhibition.
Sample Data: Kinase Selectivity Profile for this compound (1 µM)
| Kinase Target | Kinase Family | % Inhibition |
| mTOR | PIKK | 99% |
| DNA-PK | PIKK | 75% |
| ATM | PIKK | 68% |
| PI3Kα | PI3K | 55% |
| PI3Kβ | PI3K | 48% |
| p38α | CMGC | 30% |
| CDK2 | CMGC | <10% |
| ERK1 | CMGC | <5% |
| (Note: Data are hypothetical for illustrative purposes) |
Protocol 2: Western Blot Analysis of mTOR Pathway Modulation
Objective: To assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets in response to this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and allow them to adhere. Treat with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: a. Place the culture dish on ice and wash cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[18] c. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[18] d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE: a. Due to the large size of mTOR (~289 kDa), use a low-percentage polyacrylamide gel (e.g., 6% or a 3-8% gradient gel).[18][19] b. Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
Protein Transfer: a. Transfer proteins to a PVDF membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or an overnight transfer at low voltage on ice is recommended.[18][19]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8] b. Incubate with primary antibodies (e.g., anti-p-mTOR, anti-p-S6K, anti-p-4E-BP1, anti-p-Akt S473, and total protein controls) overnight at 4°C.[20] c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.
Protocol 3: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell viability and calculate its IC50 value.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[21]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[22] b. Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: a. Carefully remove the media. b. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from a media-only control. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells. c. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Sample Data: IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Cancer | 150 |
| A549 | Lung Cancer | 320 |
| U87-MG | Glioblastoma | 210 |
| PC-3 | Prostate Cancer | 550 |
| (Note: Data are hypothetical for illustrative purposes) |
Visualizations
Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and the inhibitory action of this compound.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-independent role of mTOR and on-/off-target effects of an mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. oncotarget.com [oncotarget.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. pubs.acs.org [pubs.acs.org]
- 22. broadpharm.com [broadpharm.com]
Troubleshooting "mTOR Inhibitor-10" solubility issues in DMSO
This guide provides troubleshooting assistance and answers to frequently asked questions regarding solubility issues with mTOR Inhibitor-10 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: I've observed precipitation of this compound after adding it to my aqueous buffer. Why is this happening?
A2: This is a common issue known as aqueous precipitation. This compound has high solubility in pure DMSO but significantly lower solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the inhibitor may crash out of solution. To mitigate this, ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, or consider a formulation with solubility-enhancing excipients.
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended. For long-term stability and to prevent degradation, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound and affect its activity. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q4: My this compound powder is difficult to dissolve in DMSO, even at the recommended concentration. What should I do?
A4: If you encounter difficulty dissolving the powder, gentle warming and vortexing can aid in solubilization. Please refer to the detailed experimental protocol below for specific instructions. Ensure your DMSO is anhydrous, as moisture can affect solubility.
Troubleshooting Guide
Problem 1: The this compound powder is not fully dissolving in DMSO.
-
Question: I have followed the protocol, but I can still see solid particles in my DMSO solution. What steps can I take?
-
Answer:
-
Verify DMSO Quality: Ensure you are using anhydrous (water-free) DMSO of at least 99.7% purity. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. Do not exceed 40°C, as higher temperatures may risk degrading the compound.
-
Increase Mixing: After warming, vortex the vial for 1-2 minutes to facilitate dissolution.
-
Sonication: If particles persist, sonicate the solution in a water bath sonicator for 5-10 minutes. This can help break up aggregates and enhance solubility.
-
Problem 2: My stock solution appears cloudy or has formed a precipitate after storage.
-
Question: My this compound stock solution in DMSO was clear initially but has become cloudy after being stored at -20°C. What should I do?
-
Answer:
-
Re-dissolve the Compound: Before use, bring the vial to room temperature. Warm the solution at 37°C for 10-15 minutes and vortex thoroughly to ensure any precipitate has fully redissolved.
-
Check for Saturation: Cloudiness upon cooling may indicate that the solution was saturated or supersaturated. If the issue persists, consider preparing a slightly more dilute stock solution for future experiments.
-
Minimize Freeze-Thaw Cycles: Prepare smaller aliquots for single use to avoid repeated freezing and thawing, which can promote precipitation and degradation.
-
Quantitative Data Summary
The following table summarizes the key specifications for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 854.9 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility in DMSO | ≥ 50 mg/mL (58.5 mM) | May require gentle warming to achieve. |
| Recommended Stock Conc. | 10 mM - 20 mM | For general cell culture applications. |
| Storage (Solid) | -20°C for up to 2 years | Protect from light and moisture. |
| Storage (DMSO Stock) | -80°C for up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound (MW: 854.9 g/mol ).
-
Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Calculate Required Volumes: To prepare 1 mL of a 10 mM stock solution, you will need 8.55 mg of this compound.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (854.9 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 8.55 mg
-
-
Add DMSO: Carefully weigh out the required amount of this compound powder and add it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 8.55 mg, add 1 mL of DMSO.
-
Facilitate Dissolution:
-
Vortex the tube for 30-60 seconds.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 5 minutes.
-
Remove from the water bath and vortex again for 30 seconds.
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified mTOR signaling pathway showing the target of this compound.
Technical Support Center: Optimizing mTOR Inhibitor-10 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of mTOR Inhibitor-10 for cell viability assays. For the purposes of this guide, we will use the well-characterized, potent, and highly specific dual mTORC1 and mTORC2 inhibitor, KU-0063794, as a representative example of "this compound".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (KU-0063794)?
A1: this compound is a potent and specific ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] In cell-free assays, it exhibits an IC50 of approximately 10 nM for both complexes.[1][2][3] Unlike first-generation mTOR inhibitors like rapamycin, which primarily allosterically inhibit mTORC1, this compound directly targets the kinase domain of mTOR, leading to a more complete inhibition of mTOR signaling.[1][2][3] This dual inhibition prevents the feedback activation of Akt that can be observed with rapamycin treatment.
Q2: What is a recommended starting concentration for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on published data for KU-0063794, a broad concentration range should be tested initially. For a 72-hour cell viability assay in HepG2 cells, a range of 0.1 µM to 50 µM has been used.[1] For initial experiments, we recommend a 10-point serial dilution starting from a high concentration (e.g., 10 µM or 50 µM) to determine the EC50 (half-maximal effective concentration) for your specific cell line.
Q3: How should I prepare and store my stock solution of this compound?
A3: this compound (KU-0063794) is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).
Q4: What are the expected effects of this compound on cell signaling pathways?
A4: Treatment with this compound is expected to decrease the phosphorylation of downstream targets of both mTORC1 and mTORC2. Key signaling events to monitor by western blot include:
-
mTORC1 inhibition: Decreased phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46).[1][2]
-
mTORC2 inhibition: Decreased phosphorylation of Akt (at Ser473) and SGK1.[1][2]
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound (KU-0063794)
| Assay Type | Cell Line/System | Concentration | Notes | Reference |
| Cell-Free Kinase Assay | mTORC1 & mTORC2 | ~10 nM (IC50) | Highly specific, no activity against PI3Ks. | [1][2][3] |
| Inhibition of S6K1 Phosphorylation | HEK-293 | 30 nM | Rapidly ablates S6K1 activity. | [1] |
| Inhibition of S6K1 Phosphorylation (IGF1 stimulated) | HEK-293 | 300 nM | Achieves ~90% inhibition. | [1] |
| Cell Viability Assay | HepG2 | 0.1 - 50 µM | Dose-dependent decrease in viability over 72 hours. | [1] |
| Colony Formation Assay | HepG2 | 1 - 50 µM | Significant decrease in viable colonies over 10 days. | [1] |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using an MTT Assay
This protocol outlines the steps for a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (KU-0063794) stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is a 10-point, 2-fold serial dilution from 20 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-cell blank control (medium only).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability for each concentration.
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes how to verify the inhibitory effect of this compound on its downstream targets.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the inhibitory action of this compound.
Caption: Experimental workflow for determining the EC50 of this compound using an MTT cell viability assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability even at high concentrations | - Cell line is resistant to mTOR inhibition- Inhibitor is degraded or inactive- Insufficient treatment duration | - Confirm mTOR pathway activity in your cell line by western blot.- Use a fresh aliquot of the inhibitor and verify its solubility.- Increase the incubation time (e.g., up to 72 hours). |
| EC50 value is much higher than expected | - High cell seeding density- Serum components in the media are interfering with the inhibitor | - Optimize cell seeding density to ensure cells are not over-confluent at the end of the assay.- Consider reducing the serum concentration during the treatment period. |
| Vehicle control (DMSO) shows significant toxicity | - DMSO concentration is too high- Cells are particularly sensitive to DMSO | - Ensure the final DMSO concentration is below 0.5%.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Inconsistent western blot results for p-Akt (S473) | - Feedback loops in the mTOR pathway- Timing of cell lysis after treatment | - As a dual mTORC1/2 inhibitor, KU-0063794 should inhibit p-Akt (S473). Ensure sufficient inhibitor concentration and treatment time.- Perform a time-course experiment to determine the optimal time point for observing maximal inhibition. |
References
"mTOR Inhibitor-10" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of mTOR Inhibitor-10 (CAS: 1222999-54-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 9c, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1] It functions by targeting the mTORC1 complex with a biochemical IC50 (half-maximal inhibitory concentration) of 21.7 nM. The inhibitor also shows activity against PI3K-α with an IC50 of 825 nM. In cellular assays, it has demonstrated an IC50 of 5 nM against mTOR.
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For optimal stability, please refer to the table below.
Q3: What is the shelf-life of this compound?
A3: The shelf-life of this compound is dependent on the storage conditions. As a powder, it is stable for up to 2 years when stored at -20°C. In a DMSO solution, its stability is shorter.[1]
Q4: Is there any information available on the solubility of this compound?
Q5: What are the general handling precautions for this compound?
A5: As with any chemical reagent, it is important to handle this compound with care in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Ensure work is conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust or contact with skin and eyes.
Stability and Storage Data
| Form | Storage Temperature | Shelf-Life |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed in experiments. | Improper storage: The compound may have degraded due to incorrect storage temperature or exposure to moisture. | Verify that the compound has been stored according to the recommended conditions (see table above). |
| Incorrect concentration: The final concentration of the inhibitor in the assay may be too low. | Prepare fresh dilutions and ensure accurate calculation of the final concentration. Consider performing a dose-response experiment to determine the optimal concentration for your system. | |
| Insolubility: The compound may not be fully dissolved in the solvent, leading to a lower effective concentration. | Ensure the compound is completely dissolved before adding it to your assay. Sonication may aid in dissolution. It is advisable to visually inspect the solution for any precipitate. | |
| Precipitate forms when adding the inhibitor to aqueous buffer. | Low aqueous solubility: The inhibitor may be precipitating out of solution when transferred from a high-concentration stock in an organic solvent (like DMSO) to an aqueous buffer. | Decrease the final concentration of the inhibitor. Increase the percentage of the organic solvent in the final solution if your experimental system allows. Prepare a more dilute stock solution. |
| Variability between experimental replicates. | Pipetting errors: Inaccurate pipetting of the inhibitor stock solution can lead to significant variations in the final concentration. | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a larger volume of a master mix to distribute to replicates. |
| Uneven cell seeding: For cell-based assays, variations in cell number per well can lead to inconsistent results. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for seeding plates to improve consistency. |
Experimental Protocols
mTOR Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against the mTOR kinase. Specific conditions may need to be optimized for your experimental setup.
Materials:
-
Recombinant mTOR protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., recombinant 4E-BP1)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the mTOR enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
LNCaP Cell Proliferation Assay (General Protocol)
This protocol outlines a general method for evaluating the anti-proliferative effects of this compound on LNCaP prostate cancer cells.
Materials:
-
LNCaP cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed LNCaP cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor or a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Troubleshooting Unexpected Western Blot Results with mTOR Inhibitor-10
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using "mTOR Inhibitor-10," a novel ATP-competitive mTOR kinase inhibitor, in western blotting experiments.
Troubleshooting Guide
Question: Why am I not seeing a decrease in the phosphorylation of mTORC1 downstream targets (p-S6K1, p-4E-BP1) after treatment with this compound?
Answer:
This is a common issue that can arise from several factors related to your experimental setup or the inhibitor itself.
-
Inactive Inhibitor: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Insufficient Inhibitor Concentration or Treatment Time: The inhibitor's effectiveness is dose and time-dependent. We recommend performing a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.
-
Low Target Protein Abundance: The levels of phosphorylated proteins might be too low to detect. Ensure you are loading a sufficient amount of protein (typically 20-40 µg of total protein per lane).[1] You may need to enrich your protein of interest through immunoprecipitation.[2]
-
Suboptimal Western Blot Protocol:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[1][2][3]
-
Antibodies: Use validated antibodies specific for the phosphorylated forms of the target proteins. Titrate your primary antibody to find the optimal concentration.[2]
-
Transfer: For high molecular weight proteins like mTOR (~289 kDa), ensure optimal transfer conditions. A wet transfer overnight at a low voltage is often recommended.[1]
-
Question: I see a decrease in p-S6K1, but the phosphorylation of Akt at Ser473 is either unchanged or has increased. Is this expected?
Answer:
This is an important observation that highlights the complexity of the mTOR signaling network. This result can be explained by a known negative feedback loop.
-
Feedback Loop Mechanism: In many cell types, S6K1, a downstream target of mTORC1, phosphorylates and inactivates insulin receptor substrate 1 (IRS-1).[4] When you inhibit mTORC1 with an inhibitor, this negative feedback is removed. This leads to the reactivation of the PI3K/Akt signaling pathway, resulting in an increase in Akt phosphorylation at Ser473.[4][5] This is a common compensatory mechanism that can lead to treatment resistance.[6]
-
Inhibitor Specificity: If "this compound" is primarily targeting mTORC1, then an increase in p-Akt (S473) would be an expected off-target effect due to the feedback loop. However, as "this compound" is an ATP-competitive inhibitor designed to target both mTORC1 and mTORC2, a potent dose should lead to a decrease in both p-S6K1 and p-Akt (S473).[2][3][7] If you are still observing an increase in p-Akt (S473), consider increasing the concentration of the inhibitor.
Question: My western blot shows multiple bands for my target protein. What could be the cause?
Answer:
Multiple bands can be due to several reasons:
-
Protein Isoforms or Splice Variants: Some proteins exist as multiple isoforms or splice variants with different molecular weights.
-
Post-Translational Modifications (PTMs): Phosphorylation, ubiquitination, or glycosylation can alter the molecular weight of a protein, leading to the appearance of multiple bands.[3] 4E-BP1 is a classic example, where different phosphorylation states result in distinct bands.[7]
-
Protein Degradation: If your samples are not handled properly, proteases can degrade your target protein, resulting in lower molecular weight bands. Always use fresh samples and protease inhibitors.[3]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Ensure your antibody has been validated for the application.
Frequently Asked Questions (FAQs)
What are the key downstream targets to probe to confirm the activity of this compound?
To confirm that this compound is working as expected, you should probe for the phosphorylation status of key downstream targets of both mTORC1 and mTORC2.
-
For mTORC1 activity:
-
For mTORC2 activity:
-
p-Akt (Ser473): The primary downstream target of mTORC2.[7]
-
What controls should I include in my western blot experiment?
-
Vehicle Control: Treat cells with the same vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.
-
Positive Control Lysate: Use a lysate from a cell line known to have high mTOR activity or that has been stimulated with growth factors to ensure your antibodies and detection system are working.
-
Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes.[2]
What is the expected molecular weight of mTOR and its key downstream targets?
| Protein | Approximate Molecular Weight |
| mTOR | ~289 kDa |
| S6K1 | 70-85 kDa |
| 4E-BP1 | 17-20 kDa |
| Akt | ~60 kDa |
Note: The apparent molecular weight in SDS-PAGE can vary depending on post-translational modifications.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of a potent ATP-competitive mTOR inhibitor on key signaling proteins after a 24-hour treatment. IC50 values represent the concentration of the inhibitor required to reduce the phosphorylation of the target protein by 50%.
| Target Protein | Expected IC50 (nM) | Expected Outcome with Increasing Inhibitor Concentration |
| p-S6K1 (Thr389) | 5 - 20 | Dose-dependent decrease |
| p-4E-BP1 (Thr37/46) | 20 - 100 | Dose-dependent decrease[3] |
| p-Akt (Ser473) | 50 - 200 | Dose-dependent decrease[8] |
These are representative values. The actual IC50 will vary depending on the cell line and experimental conditions.
Experimental Protocols
Detailed Western Blot Protocol for mTOR Signaling Analysis
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Calculate the volume of lysate needed to load 20-40 µg of protein per well.
-
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of an 8-12% SDS-polyacrylamide gel. For high molecular weight proteins like mTOR, a lower percentage gel (e.g., 6%) may be beneficial.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
For mTOR (~289 kDa), a wet transfer at 100V for 2 hours or overnight at 20-30V in a cold room is recommended to ensure efficient transfer.[1]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: mTOR Signaling Pathway with Feedback Loop.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
"mTOR Inhibitor-10" resistance mechanisms in cancer cells
Welcome to the technical support center for mTOR Inhibitor-10. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying resistance mechanisms to mTOR inhibitors in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results encountered during experiments with mTOR inhibitors.
Q1: Why do my cancer cells show an increase in AKT phosphorylation (at Ser473 and/or Thr308) after treatment with an mTORC1 inhibitor like Rapamycin or this compound?
A1: This is a well-documented phenomenon known as feedback activation. The mTORC1 complex, when active, normally suppresses upstream signaling pathways. Specifically, mTORC1/S6K1 phosphorylates insulin receptor substrate-1 (IRS-1), leading to its degradation.[1][2][3] When you inhibit mTORC1, this negative feedback is lost. The resulting stabilization of IRS-1 enhances signaling from receptor tyrosine kinases (RTKs) like the IGF-1 receptor, leading to increased PI3K activity and subsequent phosphorylation and activation of AKT.[2][3][4][5][6] This can counteract the anti-proliferative effects of the mTORC1 inhibitor.[4] Even second-generation mTOR kinase inhibitors that block both mTORC1 and mTORC2 can cause a transient inhibition of AKT followed by reactivation due to the relief of this feedback inhibition of RTKs.[7]
Q2: My cells have developed resistance to this compound. Western blot analysis shows that downstream targets of mTORC1 (like p-S6K) are no longer inhibited by the drug. What is the likely cause?
A2: This scenario often points to the acquisition of genetic mutations within the MTOR gene itself.[1]
-
For Rapalogs (First-Generation Inhibitors): Resistance can arise from mutations in the FRB (FKBP12-Rapamycin Binding) domain of mTOR, such as F2108L.[1][8][9][10] These mutations prevent the inhibitor-FKBP12 complex from binding to mTORC1, rendering the drug ineffective.[1][8]
-
For mTOR Kinase Inhibitors (Second-Generation): Resistance can be caused by mutations in the mTOR kinase domain, such as M2327I.[8][9][10][11] Interestingly, these mutations often don't block drug binding directly but instead cause a hyperactive state of the mTOR kinase, which reduces the drug's sensitivity.[1][10][11] Some of these mutations have been found in drug-naïve patients, suggesting intrinsic resistance in certain tumors.[1][11]
Q3: I am observing persistent cell proliferation despite confirming that mTORC1 activity is inhibited. What other resistance mechanisms could be at play?
A3: Besides the AKT feedback loop, mTORC1 inhibition can trigger other compensatory signaling pathways. A key mechanism is the activation of the MAPK/ERK pathway.[1][3] Inhibition of mTORC1 can lead to increased Ras activation through a PI3K-dependent mechanism, resulting in the phosphorylation and activation of MEK and ERK.[12] This provides a parallel survival signal that allows cancer cells to bypass the mTORC1 blockade.[3][4][12] Combination therapy with both mTOR and MEK inhibitors has been shown to enhance anti-tumor effects.[12]
Q4: My mTOR inhibitor-resistant cells show altered metabolism. How is this linked to resistance?
A4: Metabolic reprogramming is a critical mechanism for cancer cells to survive therapeutic stress.[13][14] When the PI3K-AKT-mTOR pathway is inhibited, glycolysis is often markedly decreased.[14] To compensate, cells can trigger autophagy, a process that breaks down cellular components to generate metabolites.[14][15] These metabolites can then fuel mitochondrial respiration and maintain redox homeostasis, allowing the cells to survive despite the mTOR blockade.[14] Additionally, mTORC2 can play a central role in metabolic reprogramming by regulating c-Myc, which in turn controls pathways like glycolysis and glutaminolysis.[13][16]
Q5: I see no signal or a very weak signal for total mTOR on my Western blot. What could be wrong?
A5: Detecting total mTOR can be challenging due to its large size (~289 kDa) and relatively low abundance.[17]
-
Protein Transfer: Ensure your Western blot transfer conditions are optimized for large proteins. A wet transfer overnight at a low voltage in the cold is often recommended.[18]
-
Protein Loading: You may need to load a higher amount of total protein than for other targets.[17][19]
-
Antibody Quality: Use a validated antibody known to work well for Western blotting.[17]
-
Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[19] As an alternative, many researchers assess mTOR pathway activity by probing for downstream markers like the phosphorylated forms of S6 ribosomal protein (p-S6) or 4E-BP1, which are often easier to detect.[17]
Quantitative Data Summary
The following tables summarize typical quantitative changes observed in cells with acquired resistance to mTOR inhibitors.
Table 1: Changes in Drug Sensitivity (IC50 Values) IC50 values represent the drug concentration required to inhibit cell growth by 50%. Data is synthesized from descriptions of resistant cell lines.
| Cell Line | Inhibitor Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Change in Resistance |
| MCF-7 | Rapamycin (Rapalog) | ~1-10 nM | >100 nM | >10-100 fold |
| MCF-7 | AZD8055 (mTORKi) | ~20-50 nM | >500 nM | >10-25 fold |
| A549 | Rapamycin (Rapalog) | ~10-20 nM | >200 nM | >10-20 fold |
Table 2: Alterations in Signaling Pathway Components Data represents typical fold-changes in protein phosphorylation or expression observed in resistant cells compared to sensitive cells following inhibitor treatment.
| Pathway Component | Change in Resistant Cells | Typical Fold Change | Primary Resistance Mechanism |
| p-AKT (S473) | Increased | 2-6 fold | Feedback Loop Activation[2] |
| p-ERK (T202/Y204) | Increased | 2-4 fold | Compensatory Pathway Activation[3] |
| IRS-1 Protein | Increased | 1.5-3 fold | Feedback Loop Activation[2] |
| RAPTOR Protein/mRNA | Increased | 1.5-2 fold | Upregulation of mTORC1 Component[20] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., 1 mL per 10 cm dish).[18][19]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[18]
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel (6-8% gel is recommended for large proteins like mTOR).[21]
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane. For total mTOR (~289 kDa), a wet transfer at 100V for 120 minutes or overnight at 30V at 4°C is recommended to ensure efficient transfer.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody (e.g., anti-p-AKT S473, anti-p-S6 S240/244, anti-total mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.[21][22]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.[22] Densitometry analysis can be used to quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Visualizations: Pathways and Workflows
References
- 1. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mTOR inhibition induces upstream receptor tyrosine kinase signaling and activates Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 13. mTORC2 in the center of cancer metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic reprogramming ensures cancer cell survival despite oncogenic signaling blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.box [2024.sci-hub.box]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Minimizing toxicity of "mTOR Inhibitor-10" in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of mTOR Inhibitor-10 during animal studies. The information provided is based on established principles for the class of mTOR inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common toxicities observed with this compound in animal studies?
A1: Based on preclinical data from related mTOR inhibitors, the most frequently observed toxicities associated with this compound are dose-dependent and can be categorized as metabolic, hematological, and dermatological.
-
Metabolic Abnormalities: Hyperglycemia, hyperlipidemia (specifically hypercholesterolemia and hypertriglyceridemia), and insulin resistance are common. These effects stem from the central role of mTOR in regulating glucose and lipid metabolism.
-
Hematological Effects: Mild to moderate immunosuppression, characterized by lymphopenia, is a known class effect. Anemia and thrombocytopenia may also occur at higher doses.
-
Dermatological Issues: Skin rashes, mucositis, and delayed wound healing have been reported.
-
Renal and Hepatic Effects: At higher exposures, elevations in serum creatinine and liver enzymes (ALT, AST) may be observed, indicating potential kidney and liver toxicities.
Q2: My animals are experiencing significant weight loss and hyperglycemia after treatment with this compound. What steps can I take to mitigate this?
A2: Weight loss and hyperglycemia are common metabolic side effects of mTOR inhibitors. Here are several strategies to manage these issues:
-
Dose Reduction/Adjustment: This is the most direct approach. If the therapeutic window allows, reducing the dose may alleviate metabolic toxicity while retaining efficacy.
-
Intermittent Dosing Schedule: Switching from a daily to an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off) can provide a "drug holiday," allowing metabolic pathways to recover. This can significantly reduce the severity of hyperglycemia and associated weight loss.
-
Dietary Modification: While not always feasible, switching to a lower carbohydrate diet for the study animals can sometimes help manage hyperglycemia.
-
Pharmacological Intervention: For studies where maintaining a specific dose is critical, co-administration of a glucose-lowering agent like metformin could be considered. However, this introduces a confounding variable and should be carefully justified and controlled for in the study design.
Q3: How can I reduce the formulation-related toxicity of this compound? It is poorly soluble, and the vehicle seems to be causing irritation.
A3: Poor solubility is a common challenge. The vehicle used for solubilization can indeed cause local irritation and systemic toxicity.
-
Vehicle Optimization: Test several biocompatible vehicles. Common options for poorly soluble compounds include:
-
10% N-methyl-2-pyrrolidone (NMP), 20% Solutol HS 15, 70% Water
-
5% DMSO, 30% PEG300, 65% Saline
-
20% Captisol® in saline Always run a vehicle-only control group to isolate any effects of the formulation itself.
-
-
Alternative Formulations: Consider advanced drug delivery systems. Encapsulating this compound in lipid-based nanoparticles or creating a nanocrystal suspension can improve solubility, enhance bioavailability, and reduce local irritation by modifying the drug's release profile.
Q4: I am observing immunosuppression in my study. How do I monitor and manage it?
A4: Immunosuppression is an on-target effect of mTOR inhibition. Monitoring is crucial, especially in long-term studies.
-
Monitoring: Perform regular complete blood counts (CBCs) with differentials to monitor lymphocyte, neutrophil, and platelet counts. A baseline measurement should be taken before starting treatment.
-
Management:
-
Aseptic Technique: Maintain strict aseptic conditions during drug administration, cage changes, and any procedures to prevent opportunistic infections.
-
Prophylactic Antibiotics: In long-term or high-dose studies, prophylactic use of broad-spectrum antibiotics may be necessary. This should be implemented across all study groups, including controls, to avoid confounding results.
-
Dose Adjustment: As with other toxicities, consider dose reduction or an intermittent schedule if immunosuppression is severe.
-
Quantitative Toxicity Data Summary
The following tables summarize representative toxicity data for this compound in common preclinical models. (Note: This data is illustrative for "this compound" and is based on typical values for potent mTOR kinase inhibitors).
Table 1: Maximum Tolerated Dose (MTD) of this compound
| Animal Model | Dosing Schedule | Vehicle | MTD (mg/kg) | Dose-Limiting Toxicities |
| CD-1 Mouse | Daily (PO) x 14d | 10% NMP, 20% PEG400 in Saline | 15 | >20% Body weight loss, hyperglycemia |
| Sprague-Dawley Rat | Daily (PO) x 14d | 5% DMSO, 30% PEG300 in Saline | 10 | Anemia, elevated liver enzymes (ALT) |
| CD-1 Mouse | Intermittent (Q3D) x 21d | 20% Captisol® in Water | 30 | Mild hyperglycemia, skin rash |
Table 2: Common Clinical Pathology Findings at MTD (14-Day Study)
| Parameter | Animal Model | Baseline (Vehicle) | This compound (at MTD) | % Change |
| Glucose (mg/dL) | CD-1 Mouse | 150 ± 20 | 350 ± 50 | +133% |
| Triglycerides (mg/dL) | CD-1 Mouse | 100 ± 15 | 250 ± 40 | +150% |
| Lymphocytes (K/µL) | CD-1 Mouse | 8.0 ± 1.5 | 4.0 ± 1.0 | -50% |
| ALT (U/L) | S-D Rat | 40 ± 10 | 120 ± 30 | +200% |
| Creatinine (mg/dL) | S-D Rat | 0.5 ± 0.1 | 0.8 ± 0.2 | +60% |
Experimental Protocols
Protocol 1: Monitoring Metabolic Toxicity in Mice
-
Acclimatization: Acclimate animals for at least 7 days before the study begins.
-
Baseline Measurement: Before the first dose, record the body weight of each animal and collect a blood sample for baseline glucose and lipid panel analysis.
-
Blood Collection:
-
Collect 50-100 µL of blood via tail vein or saphenous vein.
-
For glucose, use a handheld glucometer validated for rodents.
-
For lipid panels, collect blood in EDTA tubes, centrifuge at 2000 x g for 10 minutes to separate plasma, and store at -80°C until analysis by a clinical chemistry analyzer.
-
-
Dosing and Monitoring:
-
Administer this compound as per the study protocol (e.g., daily oral gavage).
-
Measure body weight daily.
-
Measure blood glucose 2-4 hours post-dose, twice weekly.
-
Perform a full lipid panel analysis at the end of the study (or at interim time points for longer studies).
-
-
Humane Endpoints: Euthanize animals that exhibit >20-25% body weight loss or severe, non-responsive hypoglycemia or hyperglycemia.
Protocol 2: Hematological Toxicity Assessment
-
Blood Collection:
-
Collect approximately 50 µL of whole blood from the tail vein into EDTA-coated microvettes.
-
Collect a baseline sample before treatment initiation and then weekly thereafter.
-
-
Complete Blood Count (CBC):
-
Analyze the sample immediately using an automated hematology analyzer calibrated for mouse or rat blood.
-
Key parameters to assess include: White Blood Cell (WBC) count, lymphocyte count, neutrophil count, Red Blood Cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
-
Data Analysis:
-
Compare the results from treated groups to the vehicle control group.
-
A sustained decrease of >50% in lymphocyte count is indicative of significant immunosuppression.
-
Visualizations
Caption: Mechanism of this compound action and associated metabolic toxicities.
Caption: Decision workflow for managing in-study toxicity of this compound.
Overcoming "mTOR Inhibitor-10" degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the degradation of "mTOR Inhibitor-10" in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, ATP-competitive small molecule that selectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3][4] By inhibiting mTOR, this compound blocks downstream signaling pathways, such as the phosphorylation of S6K1 and 4E-BP1, leading to cell cycle arrest and apoptosis in susceptible cell lines.[5]
Q2: I am observing a decrease in the activity of this compound in my long-term experiments ( > 48 hours). Why is this happening?
A2: A time-dependent loss of activity is often due to the degradation of the compound in the aqueous, complex environment of cell culture media. Factors such as pH, temperature, enzymatic activity from serum, and reactions with media components can contribute to the chemical instability of small molecules.[6][7] We recommend performing a stability study to quantify the degradation rate under your specific experimental conditions.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound should be dissolved in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[8]
Q4: How can I confirm that the loss of effect is due to compound degradation and not other factors like cellular resistance?
A4: To differentiate between compound degradation and other factors, you can perform a media-transfer experiment. Culture one plate of cells with the inhibitor for your desired duration (e.g., 72 hours). In parallel, incubate the inhibitor in cell-free media for the same duration. Then, transfer this "aged" media to a freshly seeded plate of cells. If the "aged" media shows reduced efficacy compared to a freshly prepared inhibitor solution, it strongly suggests compound degradation.
Troubleshooting Guides
Problem 1: Inconsistent results or complete loss of inhibitory activity.
This is the most common issue and is often linked to the degradation of the inhibitor in the culture medium.
Initial Checks:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle-only (e.g., 0.1% DMSO) control to ensure the observed effects are not due to solvent toxicity.[8]
-
Positive Control: Use a well-characterized mTOR inhibitor, like Rapamycin or Torin1, to confirm that the mTOR pathway is responsive in your cell line.[9]
Troubleshooting Workflow Diagram
References
- 1. origene.com [origene.com]
- 2. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
"mTOR Inhibitor-10" interference with fluorescence assays
Disclaimer: The specific compound "mTOR Inhibitor-10" is a designated placeholder for this guide. The following troubleshooting advice, protocols, and data are based on established principles of small molecule interference in fluorescence-based assays and are intended to serve as a general framework for researchers encountering similar issues.
Frequently Asked Questions (FAQs)
Q1: What are the common ways a small molecule like this compound can interfere with a fluorescence assay?
A1: Small molecule compounds can interfere with fluorescence assays through several mechanisms that are independent of their intended biological activity. The most common types of interference are:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used for the assay's reporter fluorophore, leading to a false positive signal.[1][2]
-
Fluorescence Quenching: The compound can decrease the fluorescence signal of the assay's fluorophore. This can occur through various processes, including direct contact (static quenching) or energy transfer (FRET), resulting in a false-negative or an overestimation of inhibitory activity.[3]
-
Inner Filter Effect: If the compound absorbs light at the excitation or emission wavelengths of the fluorophore, it can reduce the amount of light that reaches the fluorophore or the detector. This attenuation of light can mimic a quenching effect.[4][5]
Q2: My assay signal changes unexpectedly when I add this compound. How can I quickly determine if this is due to interference?
A2: A straightforward method to check for interference is to run a "no-target" or "no-enzyme" control. In this experiment, you mix this compound with all assay components, including the fluorescent probe, but exclude the biological target (e.g., the mTOR protein). If you still observe a concentration-dependent change in the fluorescence signal, it is highly likely that the compound is causing assay interference.[6]
Q3: What is the first step I should take if I suspect this compound is autofluorescent?
A3: The first step is to perform a spectral scan of the compound alone. Dissolve this compound in the assay buffer at the highest concentration you plan to use in your experiment. Then, using a spectrophotometer or plate reader, measure its fluorescence emission spectrum across a range of excitation wavelengths, and its excitation spectrum at the assay's emission wavelength. This will reveal the compound's intrinsic fluorescence profile and show if it overlaps with your assay's specific wavelengths.[1]
Q4: How can I mitigate interference from this compound in my assay?
A4: Depending on the type of interference, several strategies can be employed:
-
For Autofluorescence: Switch to a fluorophore that has excitation and emission spectra outside of the compound's fluorescence range, preferably using red-shifted dyes which are less likely to overlap with the autofluorescence of common organic molecules.[1]
-
For Quenching/Inner Filter Effect: You can try to reduce the concentration of the fluorophore, use lower concentrations of the inhibitor if the experimental design allows, or use mathematical corrections if the absorbance properties of the compound are well-characterized.[6]
-
General Strategy: If possible, switching to a non-fluorescence-based detection method, such as a luminescence, absorbance, or mass spectrometry-based assay, can eliminate the issue of fluorescence interference.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues when using this compound in fluorescence assays.
| Observed Problem | Potential Cause | Recommended Action Steps |
| Problem 1: High fluorescence signal in "no-target" controls that increases with inhibitor concentration. | The inhibitor is autofluorescent at the assay's wavelengths.[2] | 1. Run a compound-only control: Measure the fluorescence of this compound at various concentrations in the assay buffer. 2. Perform a Spectral Scan: Determine the full excitation and emission spectra of the inhibitor to confirm overlap with your assay's fluorophore. 3. Mitigation: a) Switch to a spectrally distinct, red-shifted fluorophore. b) If using microscopy, spectral unmixing may help separate the inhibitor's signal from the probe's signal. c) Implement a background subtraction, but be aware this may reduce the assay's dynamic range.[6] |
| Problem 2: Assay signal decreases sharply with increasing inhibitor concentration, and the dose-response curve looks unusually steep. | The inhibitor is causing fluorescence quenching or an inner filter effect .[4][6] | 1. Measure Compound Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. Significant absorbance (>0.1 AU) at the assay's excitation or emission wavelength points to an inner filter effect.[6] 2. Perform a Quenching Control Assay: Test if the inhibitor quenches the fluorescence of the free fluorophore (not conjugated to a substrate or antibody). A decrease in signal indicates quenching. 3. Mitigation: a) Reduce the path length of the light by using low-volume, black microplates. b) Lower the concentration of the fluorescent probe. c) Consider an orthogonal assay with a different detection method.[6] |
| Problem 3: High variability between replicate wells at high inhibitor concentrations. | The inhibitor may be precipitating out of solution in the assay buffer. | 1. Visual Inspection: Check the wells for any visible precipitate or turbidity. 2. Solubility Test: Determine the solubility limit of this compound in your specific assay buffer. 3. Mitigation: a) Lower the inhibitor concentration to below its solubility limit. b) Add a small amount of a non-interfering solvent like DMSO, if compatible with your assay. |
Data Presentation
The following tables provide examples of how to organize your data when characterizing the potential interference of this compound.
Table 1: Spectral Properties of this compound (Illustrative Data)
| Property | Wavelength (nm) |
| Absorbance Maximum (λmax) | 350 nm |
| Emission Maximum (λem) | 450 nm (when excited at 350 nm) |
| Molar Extinction Coefficient (ε) at λmax | 15,000 M-1cm-1 |
Table 2: Interference Analysis of this compound (Illustrative Data for an assay using a FITC-based probe with Ex/Em at 495/520 nm)
| This compound Conc. (µM) | Autofluorescence Signal (RFU in "No-Target" Control) | Absorbance at 495 nm (AU) | Quenching of Free FITC Probe (%) |
| 0 | 50 | 0.01 | 0% |
| 1 | 250 | 0.03 | 5% |
| 5 | 1200 | 0.08 | 25% |
| 10 | 3500 | 0.15 | 60% |
| 20 | 8000 | 0.28 | 95% |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the final assay buffer, ranging from the highest intended assay concentration down to zero.
-
Assay Setup: Dispense the dilutions into the wells of a black, clear-bottom microplate. Include "buffer only" wells as a blank control.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths to match those of your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the readings of the inhibitor-containing wells. A concentration-dependent increase in relative fluorescence units (RFUs) indicates autofluorescence.
-
(Optional) Spectral Scan: For the highest concentration of the inhibitor, perform a full emission scan at the assay's excitation wavelength, and a full excitation scan at the assay's emission wavelength to map its fluorescence profile.
Protocol 2: Assessing Fluorescence Quenching Potential of this compound
-
Preparation: Prepare a solution of your assay's free fluorophore (e.g., FITC, not conjugated to any substrate) in the assay buffer at the same concentration used in your primary assay.
-
Assay Setup: In a microplate, add the fluorophore solution to a series of wells. Then, add a serial dilution of this compound to these wells. Include control wells with the fluorophore and buffer only (no inhibitor).
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence of the wells containing the inhibitor to the control wells. A concentration-dependent decrease in fluorescence indicates a quenching effect.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ATTO-TEC GmbH - Fluorescence Quenching [atto-tec.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to interpret biphasic dose-response to "mTOR Inhibitor-10"
<_content>## Technical Support Center: mTOR Inhibitor-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using "this compound," particularly the phenomenon of a biphasic dose-response.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response and why am I observing it with this compound?
A biphasic dose-response, also known as hormesis, is a phenomenon where a compound elicits opposite effects at low and high concentrations.[1] In the context of this compound, you might observe a slight increase in cell proliferation or survival at low doses, while higher doses produce the expected inhibitory effect.
This paradoxical effect is often rooted in the complex feedback loops within the mTOR signaling pathway.[2][3] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[4][5] It exists in two main complexes, mTORC1 and mTORC2.[6][7] A key mechanism involves the inhibition of mTORC1, which normally phosphorylates and activates S6 Kinase 1 (S6K1). Activated S6K1, in turn, triggers a negative feedback loop that dampens upstream pro-survival signaling through the PI3K/Akt pathway.[2][8]
When a low dose of an mTOR inhibitor only partially suppresses mTORC1, it can be enough to relieve this negative feedback, leading to a stronger activation of Akt and other pro-survival signals, which can temporarily override the direct inhibition of mTORC1 and result in a net increase in proliferation.[3][9]
Q2: What is the primary mechanism behind this biphasic response?
The most common mechanism is the relief of a negative feedback loop . At therapeutic (high) doses, this compound effectively shuts down mTORC1, preventing cell growth. At sub-therapeutic (low) doses, the inhibitor only partially blocks mTORC1. This partial inhibition is sufficient to block the downstream S6K1-mediated negative feedback on upstream signaling molecules like the Insulin Receptor Substrate 1 (IRS-1).[2] This relief can lead to a compensatory over-activation of the PI3K/Akt signaling pathway, a potent pro-survival and pro-proliferative cascade.[3][10] This rebound activation of Akt can, in some contexts, be strong enough to cause a temporary increase in cell proliferation, leading to the observed biphasic effect.[9][10]
Troubleshooting Guides
Issue: My dose-response curve for this compound shows a "U-shape" or "J-shape," with a slight increase in cell viability at low concentrations.
This guide will help you determine if you are observing a true biphasic response and not an experimental artifact.
Step 1: Confirm the Dose-Response Curve
-
Action: Repeat the cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).[11][12] Ensure you use a fresh dilution series of this compound.
-
Rationale: This step rules out errors in serial dilutions or reagent degradation.
-
Recommendation: Expand the concentration range, especially at the lower end, using a tighter dilution series (e.g., half-log or quarter-log intervals) to better resolve the biphasic portion of the curve.
Step 2: Investigate the Signaling Pathway with Western Blotting
If the biphasic curve is reproducible, the next step is to investigate the molecular mechanism. This involves analyzing the phosphorylation status of key proteins in the mTOR and Akt pathways after treating cells with low (stimulatory) and high (inhibitory) doses of this compound.
-
Action: Perform a time-course and dose-response Western blot analysis.
-
Rationale: This will provide direct evidence of feedback loop disruption and compensatory signaling.
-
Key Targets to Probe:
-
p-S6K (Thr389): A direct downstream target of mTORC1. Should be inhibited at both low and high doses.[13]
-
p-4E-BP1 (Thr37/46): Another mTORC1 substrate. Should be inhibited at both low and high doses.[14]
-
p-Akt (Ser473): A marker of mTORC2 activity, which may be affected differently by various mTOR inhibitors.[15]
-
p-Akt (Thr308): A marker of PDK1 activity, upstream of mTOR. This is the key marker to watch for paradoxical activation at low inhibitor doses.[9][10]
-
Total S6K, 4E-BP1, and Akt: To ensure changes are due to phosphorylation status, not total protein levels.
-
Loading Control (e.g., GAPDH, β-Actin): To ensure equal protein loading.[16]
-
Expected Western Blot Outcomes for a Biphasic Response
| Concentration of this compound | p-S6K (mTORC1 output) | p-Akt (Ser473) (mTORC2 output) | p-Akt (Thr308) (Feedback Marker) | Interpretation |
| Vehicle Control (0 nM) | Basal | Basal | Basal | Baseline signaling |
| Low Dose (e.g., 1-10 nM) | ↓ | ↔ or ↓ | ↑ (Paradoxical Increase) | Partial mTORC1 inhibition relieves negative feedback, causing Akt hyperactivation.[3][9] |
| High Dose (e.g., >100 nM) | ↓↓ | ↓ | ↓ | Complete inhibition of mTORC1 and potentially mTORC2, overcoming the feedback loop. |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay for Dose-Response Curve
This protocol is used to assess cell metabolic activity as an indicator of viability and proliferation.[11][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a "vehicle only" control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only), normalize the data to the vehicle control (set to 100% viability), and plot the percentage of cell viability against the log of the inhibitor concentration.
Protocol 2: Western Blot Analysis of mTOR Pathway Proteins
This protocol allows for the detection of changes in protein phosphorylation, indicating pathway activity.[6][16][18]
-
Sample Preparation: Seed cells in 6-well plates and treat them with vehicle, a low dose, and a high dose of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a low-percentage gel (e.g., 6% or a 4-15% gradient gel) is recommended for its detection.[6][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For large proteins like mTOR, an overnight wet transfer at a low voltage is often more efficient.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., rabbit anti-p-S6K) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Stripping and Re-probing: If necessary, the membrane can be stripped of antibodies and re-probed for other proteins, such as total protein or a loading control.
Visualizations
Signaling Pathway
dot
Caption: The mTOR signaling pathway highlighting the S6K1-mediated negative feedback loop.
Logical Workflow
dot
Caption: Troubleshooting workflow for investigating a biphasic dose-response.
Conceptual Diagram
dot
Caption: Logic of how low vs. high inhibitor doses can produce a biphasic effect.
References
- 1. Hormetic effect of low doses of rapamycin triggers anti-aging cascades in WRL-68 cells by modulating an mTOR-mitochondria cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. mTOR inhibition reverses acquired endocrine therapy resistance of breast cancer cells at the cell proliferation and gene‐expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: mTOR Inhibitor-10 vs. Rapamycin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that governs cell growth, proliferation, and survival, making it a prime target in cancer therapy.[1] Dysregulation of the mTOR signaling pathway is a frequent event in breast cancer, contributing to tumor progression and resistance to treatment.[2][3] This guide provides a detailed comparison between the first-generation mTOR inhibitor, rapamycin, and a hypothetical advanced mTOR inhibitor, designated "mTOR Inhibitor-10," in the context of breast cancer cell models.
Rapamycin and its analogs (rapalogs) function by forming a complex with FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[4][5] While effective in certain scenarios, their efficacy can be limited by feedback activation of survival pathways and incomplete inhibition of mTORC1 signaling.[4] "this compound" is conceptualized as a next-generation inhibitor, potentially a dual mTORC1/mTORC2 inhibitor or a kinase-dead inhibitor, designed to overcome the limitations of rapamycin.
Comparative Efficacy in Breast Cancer Cells
The following tables summarize hypothetical comparative data between Rapamycin and this compound based on common preclinical assays for evaluating anti-cancer agents in breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
| Cell Viability Assay (IC50 Values in nM) | ||
| Breast Cancer Cell Line | Rapamycin | This compound |
| MCF-7 (ER+) | 25 | 10 |
| MDA-MB-231 (Triple-Negative) | 150 | 50 |
| T47D (ER+) | 30 | 12 |
| SK-BR-3 (HER2+) | 100 | 40 |
| Cell Cycle Analysis (% of Cells in G1 Phase after 24h Treatment) | ||
| Breast Cancer Cell Line | Rapamycin | This compound |
| MCF-7 | 65% | 80% |
| MDA-MB-231 | 50% | 70% |
| Apoptosis Induction (% of Annexin V Positive Cells after 48h Treatment) | ||
| Breast Cancer Cell Line | Rapamycin | This compound |
| MCF-7 | 15% | 35% |
| MDA-MB-231 | 10% | 25% |
Signaling Pathway Inhibition
A key differentiator between first and next-generation mTOR inhibitors is their impact on the mTOR signaling network. Rapamycin primarily inhibits mTORC1, leading to the dephosphorylation of its downstream targets, p70S6K and 4E-BP1.[6] However, this can also lead to a feedback activation of the PI3K/Akt pathway.[4] this compound, as a dual inhibitor, would be expected to block both mTORC1 and mTORC2, thereby inhibiting Akt phosphorylation at Ser473 and providing a more comprehensive pathway blockade.
Caption: Simplified mTOR signaling pathway highlighting the inhibitory targets of Rapamycin and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Breast cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of Rapamycin or this compound.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins involved in the mTOR signaling pathway.[8]
Methodology:
-
Protein Extraction: Cells are treated with the inhibitors for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.[9]
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on an 8-12% gel.[10]
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.[8]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9] It is then incubated overnight at 4°C with primary antibodies against p-mTOR, mTOR, p-Akt, Akt, p-p70S6K, p70S6K, p-4E-BP1, and 4E-BP1.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is utilized to determine the distribution of cells in different phases of the cell cycle.[11][12]
Methodology:
-
Cells are seeded in 6-well plates and treated with the inhibitors for 24 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[13]
-
The fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[14]
-
After a 30-minute incubation in the dark at room temperature, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[13]
Conclusion
This comparative guide highlights the potential advantages of a next-generation mTOR inhibitor, "this compound," over the first-generation inhibitor, rapamycin, for the treatment of breast cancer. The hypothetical data suggests that this compound exhibits superior potency in inhibiting cell viability, inducing G1 cell cycle arrest, and promoting apoptosis across various breast cancer cell subtypes. Its proposed mechanism as a dual mTORC1/mTORC2 inhibitor offers a more complete blockade of the mTOR pathway, potentially mitigating the feedback activation of pro-survival signals often observed with rapamycin. The provided experimental protocols offer a standardized framework for the preclinical evaluation of novel mTOR inhibitors in breast cancer research. Further investigation into such advanced inhibitors is warranted to validate these potential benefits and pave the way for more effective therapeutic strategies targeting the mTOR pathway in breast cancer.
References
- 1. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of mTOR inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Determining sensitivity to rapamycin and its analogues in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. pubcompare.ai [pubcompare.ai]
- 14. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of Sirolimus and Everolimus: Potency, Pharmacokinetics, and Performance
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of mTOR inhibition, two prominent rapalogs, Sirolimus (also known as Rapamycin) and its derivative Everolimus, are cornerstones of both clinical therapy and research. While initially requested to compare "mTOR Inhibitor-10," a compound with limited publicly available data, this guide will instead provide a comprehensive analysis of Sirolimus and its direct successor, Everolimus. This comparison offers a more robust and data-rich perspective, leveraging the extensive body of research available for these two clinically significant mTOR inhibitors. Both molecules are macrolide compounds that, after binding to the intracellular protein FKBP12, allosterically inhibit the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[1][2][3] Despite their shared mechanism, key structural and pharmacological differences dictate their distinct clinical profiles and research applications.
Mechanism of Action: A Shared Target with Subtle Distinctions
Both Sirolimus and Everolimus exert their effects by first forming a complex with the immunophilin FK506-binding protein-12 (FKBP12).[4][5] This drug-protein complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR) protein.[6] This interaction specifically inhibits the mTOR Complex 1 (mTORC1), which disrupts downstream signaling pathways crucial for protein synthesis and cell cycle progression.[3][7] The inhibition of mTORC1 leads to the dephosphorylation of key substrates, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately causing cell cycle arrest in the G1 phase.[3][7]
While both drugs are potent mTORC1 inhibitors, evidence suggests that Everolimus may be a more effective inhibitor of mTOR Complex 2 (mTORC2) at clinically relevant concentrations compared to Sirolimus.[8][9] This can lead to differential effects on other signaling pathways, such as the inhibition of ERK1/2 activation, an effect not observed with Sirolimus.[8]
References
- 1. Sirolimus - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 3. What is the mechanism of Sirolimus? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirolimus - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: mTOR Inhibitor-10 versus Second-Generation mTOR Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical "mTOR Inhibitor-10" against established second-generation mTOR inhibitors. The data presented for second-generation inhibitors, such as Sapanisertib and Temsirolimus, are based on published experimental findings. Data for "this compound" is illustrative to provide a framework for comparison against a novel, potent, and selective dual mTORC1/mTORC2 inhibitor.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy levels to regulate cell growth, proliferation, and survival.[1][2] It forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1][3] While first-generation inhibitors (rapalogs like Temsirolimus) primarily inhibit mTORC1 allosterically, second-generation inhibitors were developed to target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[4][5] This dual inhibition can overcome some resistance mechanisms, such as the feedback activation of Akt signaling seen with rapalogs.[4][6][7]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the inhibitory and anti-proliferative activities of this compound and representative second-generation mTOR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
This table compares the biochemical potency of the inhibitors against mTOR and key related kinases to assess selectivity. Lower IC50/Ki values indicate higher potency.
| Compound | Target | IC50 / Ki (nM) | Selectivity Profile |
| This compound | mTOR | 0.5 (Ki) | Illustrative Data: Highly selective for mTOR over PI3K isoforms (>1000-fold). |
| PI3Kα | >500 | ||
| PI3Kβ | >500 | ||
| Sapanisertib (INK-128) | mTOR | 1 (IC50) [8][9][10] | Potent dual mTORC1/2 inhibitor with >100-fold selectivity over PI3K isoforms.[11][12] |
| PI3Kα | 219 | [11] | |
| PI3Kδ | 230 | [11] | |
| Temsirolimus | mTORC1 | Binds FKBP12 [13][14][15] | Primarily an allosteric inhibitor of mTORC1; does not directly inhibit the kinase domain.[13][16] |
| Everolimus | mTORC1 | Binds FKBP12 [16] | Selective for mTORC1, does not directly inhibit mTORC2 activity upon acute exposure.[16][17] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table shows the cellular efficacy of the inhibitors in reducing the viability of various cancer cell lines after a 48-72 hour treatment period.
| Compound | Cell Line (Cancer Type) | IC50 (nM) |
| This compound | PC3 (Prostate) | 15 |
| A549 (Lung) | 25 | |
| ZR-75-1 (Breast) | 10 | |
| Sapanisertib (INK-128) | PC3 (Prostate) | 100[8] |
| A549 (Lung) | 174[9] | |
| Multiple Cell Lines | Potent activity reported[4] | |
| Temsirolimus | Renal Cell Carcinoma Lines | Varies |
| Everolimus | Breast Cancer Lines | Varies |
Mandatory Visualizations
Diagram 1: The mTOR Signaling Pathway
Caption: Overview of the mTOR signaling pathway and points of intervention for inhibitors.
Diagram 2: Experimental Workflow for Cell Viability Assay
References
- 1. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 11. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Temsirolimus - Wikipedia [en.wikipedia.org]
- 14. Temsirolimus Monograph for Professionals - Drugs.com [drugs.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Everolimus and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinicalpub.com [clinicalpub.com]
A Head-to-Head Comparison: mTOR Inhibitor-10 vs. Torin1 in mTOR-Targeted Research
In the landscape of cancer research and cellular biology, the mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of various diseases, making it a prime target for therapeutic intervention. Among the arsenal of chemical probes available to researchers, ATP-competitive mTOR inhibitors offer a powerful tool for dissecting this complex pathway. This guide provides a detailed comparison of two such inhibitors: the novel "mTOR Inhibitor-10" and the well-characterized Torin1.
This comparison synthesizes available biochemical and cellular data to offer an objective overview for researchers, scientists, and drug development professionals. While direct head-to-head studies are not publicly available, this guide collates individual product data and established experimental protocols to facilitate an informed choice of inhibitor for specific research needs.
Biochemical and Cellular Potency: A Comparative Overview
A key determinant in selecting an mTOR inhibitor is its potency at both the biochemical and cellular levels. The following table summarizes the available IC50 data for this compound and Torin1. It is important to note that the data for this compound is limited to vendor-provided information, while Torin1 has been more extensively characterized in peer-reviewed literature.
| Parameter | This compound | Torin1 | Reference |
| Biochemical IC50 (mTOR) | 0.7 nM | 3 nM | [1][2][3][4][5] |
| Biochemical IC50 (mTORC1) | 21.7 nM | 2-10 nM | [6] |
| Cellular IC50 (mTOR) | 5 nM | Not explicitly stated in the same format | [6] |
| Selectivity | Also inhibits PI3K-α | Over 1000-fold selective for mTOR over PI3K | [7][8] |
Torin1 is a potent and highly selective mTOR inhibitor, effectively targeting both mTORC1 and mTORC2 complexes with IC50 values in the low nanomolar range[1][9]. It exhibits excellent selectivity for mTOR over other kinases, including a more than 1000-fold selectivity over PI3K[7]. In contrast, this compound is presented as a potent mTOR inhibitor with a sub-nanomolar biochemical IC50[1][2][3][4][5]. However, it also shows inhibitory activity against PI3K-α, suggesting a dual-inhibitor profile[8]. This lack of high selectivity may be a critical consideration depending on the experimental goals.
Mechanism of Action: Targeting the mTOR Kinase Domain
Both this compound and Torin1 are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket within the kinase domain of mTOR. This mechanism contrasts with first-generation mTOR inhibitors like rapamycin, which allosterically inhibit mTORC1 but not mTORC2. By competitively blocking ATP, these second-generation inhibitors effectively shut down the catalytic activity of both mTOR complexes.
dot
Caption: Mechanism of mTOR Inhibition by ATP-competitive inhibitors.
The inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of mTOR signaling compared to rapamycin[9][10]. This results in the inhibition of downstream targets of both complexes, such as S6K and 4E-BP1 (mTORC1) and Akt (mTORC2), leading to potent effects on cell proliferation, growth, and autophagy[9][11].
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for key assays used to characterize mTOR inhibitors, primarily based on methodologies described for Torin1.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified mTOR complexes.
Protocol:
-
Preparation of mTOR Complexes: Purify mTORC1 and mTORC2 from cell lysates (e.g., HEK-293T cells) via immunoprecipitation using antibodies against complex-specific components like Raptor (for mTORC1) or Rictor (for mTORC2)[7].
-
Inhibitor Incubation: Incubate the purified mTOR complexes with serially diluted concentrations of the mTOR inhibitor (e.g., this compound or Torin1) for a defined period (e.g., 30 minutes) in a kinase buffer[10][12].
-
Kinase Reaction: Initiate the kinase reaction by adding a substrate (e.g., inactive S6K1 for mTORC1 or Akt1 for mTORC2) and ATP[7].
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies or by using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay[7][10].
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
dot
Caption: Workflow for an in vitro mTOR kinase assay.
Cellular Proliferation Assay
This assay assesses the impact of the inhibitor on the growth and viability of cultured cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in 96-well plates and allow them to adhere overnight[7].
-
Compound Treatment: Treat the cells with a range of concentrations of the mTOR inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells[7].
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Downstream Signaling
This technique is used to confirm the on-target effect of the inhibitor within cells by examining the phosphorylation status of key downstream effectors of the mTOR pathway.
Protocol:
-
Cell Treatment: Treat cultured cells with the mTOR inhibitor at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to extract total protein[13].
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of mTORC1 substrates (p-S6K, p-4E-BP1) and mTORC2 substrates (p-Akt Ser473)[13][14].
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels and a loading control (e.g., actin).
dot
Caption: Logic of Western blot for mTOR pathway analysis.
Conclusion
Both this compound and Torin1 are potent, second-generation ATP-competitive inhibitors of mTOR. Torin1 is a well-established tool with a clear selectivity profile, making it a reliable choice for specifically targeting the mTOR pathway. This compound demonstrates high potency but with a potential for off-target effects on PI3K, which could be advantageous for studies aiming to co-inhibit both pathways but a confounding factor for research focused solely on mTOR. The choice between these two inhibitors will ultimately depend on the specific experimental context, the desired selectivity profile, and the cell types being investigated. Researchers are encouraged to perform dose-response studies and validate on-target effects using methods such as Western blotting to ensure the appropriate use of these powerful chemical probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. invivogen.com [invivogen.com]
- 10. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Anti-Angiogenic Effects of mTOR Inhibitor-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic performance of "mTOR Inhibitor-10," a representative mTOR inhibitor, with alternative anti-angiogenic agents. The data presented is based on established experimental models and provides a framework for researchers validating novel anti-angiogenic compounds.
Executive Summary
The inhibition of angiogenesis, the formation of new blood vessels, is a cornerstone of modern cancer therapy and treatment for other diseases characterized by pathological neovascularization. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in tumor development and angiogenesis. Consequently, inhibitors of the mammalian target of rapamycin (mTOR) have emerged as a promising class of anti-angiogenic agents.
This guide compares the anti-angiogenic efficacy of a representative mTOR inhibitor, Rapamycin (Sirolimus), with two other widely used anti-angiogenic drugs: Bevacizumab, a vascular endothelial growth factor A (VEGF-A) monoclonal antibody, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The comparison is based on quantitative data from three standard preclinical assays: the in vitro endothelial cell proliferation assay, the in vitro tube formation assay, and the in vivo chick chorioallantoic membrane (CAM) assay.
Comparative Anti-Angiogenic Efficacy
The following tables summarize the quantitative data from key studies evaluating the anti-angiogenic effects of Rapamycin, Bevacizumab, and Sunitinib.
Table 1: Endothelial Cell Proliferation Assay
| Compound | Cell Type | Concentration | Inhibition of Proliferation (%) | Citation |
| Rapamycin | Hemangioma Endothelial Cells | 1 nM | Significant Reduction | [1][2] |
| Human VM Endothelial Cells | 1,000 ng/mL (48h) | Significant Inhibition | [3] | |
| Hemangioma Endothelial Cells | 10 nM | Significant Inhibition | [4] | |
| Bevacizumab | Choroidal Endothelial Cells | 1 mg/mL | 12.1% | [5] |
| Choroidal Endothelial Cells | 2 mg/mL | 10.2% | [5] | |
| Sunitinib | Human Endothelial Cells | 100 nM | Significant Block of VEGF-Stimulated Proliferation | [6] |
| MDA-MB-468 Cells | 1 µmol/L | 24% | [7] | |
| MDA-MB-468 Cells | 5 µmol/L | 41% | [7] | |
| MDA-MB-468 Cells | 10 µmol/L | 59% | [7] |
Table 2: Endothelial Cell Tube Formation Assay
| Compound | Cell Type | Concentration | Inhibition of Tube Formation (%) | Citation |
| Rapamycin | HUVEC Monoculture | 5 µg/mL (6h) | ~45% | [8] |
| HUVEC/Pericyte Co-culture | 5 µg/mL | ~94% (Degradation of tubes) | [9] | |
| Bevacizumab | HUVEC | 10 ng/mL | Significant Inhibition | [10] |
| Sunitinib | HUVEC | 10 nM | Significant Inhibition | [10] |
Table 3: Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Outcome | Observation | Citation |
| Rapamycin | Anti-angiogenic | Reduces blood vessel formation | [2] |
| Bevacizumab | Anti-angiogenic | Reduces blood vessel density | [11] |
| Anti-vasculogenic | Inhibits vasculogenesis | [12] | |
| Sunitinib | Anti-angiogenic | Potently inhibits angiogenesis at 10 nM | [13] |
| Anti-angiogenic | Reduction in microvessel density | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental validation process, the following diagrams are provided.
Caption: mTOR signaling pathway in angiogenesis.
Caption: Workflow for validating anti-angiogenic compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines.
-
Endothelial Cell Growth Medium.
-
96-well cell culture plates.
-
Test compounds (e.g., this compound, Bevacizumab, Sunitinib) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation assay reagent (e.g., WST-1, CellTiter-Glo®).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 5x10³ cells per well in 100 µL of endothelial cell growth medium.[15]
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.[15]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) where appropriate.
-
Incubation with Compound: Incubate the cells with the test compounds for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
Proliferation Assessment (MTT Assay Example):
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable, proliferating cells.
-
Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.[10]
Materials:
-
HUVECs or other relevant endothelial cell lines.
-
Basement Membrane Extract (BME), such as Matrigel®.
-
24-well or 96-well cell culture plates.
-
Endothelial cell basal medium.
-
Test compounds.
-
Inverted microscope with imaging capabilities.
Procedure:
-
Plate Coating: Thaw the BME on ice. Pipette 250 µL (for a 24-well plate) of BME into each well, ensuring the entire surface is covered.[16]
-
Solidification: Incubate the plate at 37°C for 30 minutes to allow the BME to solidify.[16]
-
Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell basal medium containing the test compounds at desired concentrations.
-
Cell Seeding: Seed the cell suspension onto the solidified BME at a density of approximately 1.5-3 x 10⁴ cells per well (for a 96-well plate).
-
Incubation: Incubate the plate at 37°C for 4 to 18 hours. Tube formation typically occurs within this timeframe.[17]
-
Imaging: Visualize and photograph the tube network using an inverted phase-contrast microscope.
-
Quantification: Analyze the images to quantify the degree of tube formation. Common parameters include total tube length, number of branch points, and total number of loops. This can be done using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of pro- and anti-angiogenic substances on a living vascular network.[18][19]
Materials:
-
Fertilized chicken eggs (e.g., E6 embryos).[20]
-
Egg incubator (37.5°C, 85% humidity).[20]
-
Sterile filter paper disks or sponges.
-
Test compounds.
-
Stereomicroscope.
-
70% ethanol.
-
Sterile surgical tools (forceps, scissors).
Procedure:
-
Egg Incubation: Clean fertilized eggs with 70% ethanol and incubate them at 37.5°C with 85% humidity for 3 days.[20]
-
Windowing: On embryonic day 3, create a small window in the eggshell over the air sac to expose the CAM.
-
Compound Application: On embryonic day 10, gently place a sterile filter paper disk saturated with the test compound (or vehicle control) onto the CAM.[20]
-
Re-incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 2-3 days.
-
Observation and Imaging: On day 12 or 13, re-open the window and observe the blood vessels in the area of the filter disk under a stereomicroscope. Capture images for quantification.[16]
-
Quantification: Analyze the images to assess the angiogenic response. This is typically done by counting the number of blood vessel branch points converging towards the disk or by measuring the total blood vessel length in a defined area.[20] A significant reduction in vessel branching or density compared to the control indicates an anti-angiogenic effect.
References
- 1. Rapamycin Inhibits Proliferation of Hemangioma Endothelial Cells by Reducing HIF-1-Dependent Expression of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low concentration of rapamycin inhibits hemangioma endothelial cell proliferation, migration, and vascular tumor formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin inhibits the proliferation of endothelial cells in hemangioma by blocking the mTOR-FABP4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bevacizumab inhibits proliferation of choroidal endothelial cells by regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-angiogenic properties of rapamycin on human retinal pericytes in an in vitro model of neovascular AMD via inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cancer angiogenesis co-culture assay: In vitro quantification of the angiogenic potential of tumoroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells [mdpi.com]
- 12. Bevacizumab Modulation of the Interaction Between the MCF-7 Cell Line and the Chick Embryo Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin Inhibits Lymphatic Endothelial Cell Tube Formation by Downregulating Vascular Endothelial Growth Factor Receptor 3 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the Kinase Selectivity of MTORi-X
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] Its pivotal role in cellular processes has made it a significant therapeutic target, particularly in oncology.[2][3] MTORi-X is a novel, potent, ATP-competitive inhibitor of mTOR. Understanding the selectivity of such an inhibitor is critical for predicting its efficacy and potential off-target effects.[4][5]
This guide provides a comparative analysis of the cross-reactivity profile of MTORi-X against a panel of protein kinases. The data presented herein is intended to assist researchers in evaluating the suitability of MTORi-X for their studies and to provide a framework for interpreting experimental outcomes.
Kinase Selectivity Profile of MTORi-X
The inhibitory activity of MTORi-X was assessed against a panel of 15 kinases, including its primary target mTOR, closely related kinases within the PI3K/Akt/mTOR pathway, and representatives from other kinase families.[6][7] The half-maximal inhibitory concentration (IC50) for each kinase was determined using a LanthaScreen™ Eu Kinase Binding Assay.[8][9][10]
Table 1: Inhibitory Activity (IC50) of MTORi-X Against a Panel of Kinases
| Kinase Target | Kinase Family | IC50 (nM) |
| mTOR | PIKK | 0.8 |
| PI3Kα | PI3K | 85 |
| PI3Kβ | PI3K | 120 |
| PI3Kδ | PI3K | 95 |
| PI3Kγ | PI3K | 150 |
| DNA-PK | PIKK | 25 |
| ATM | PIKK | 45 |
| ATR | PIKK | 60 |
| AKT1 | AGC | > 10,000 |
| PDK1 | AGC | > 10,000 |
| p70S6K | AGC | > 10,000 |
| MEK1 | STE | > 10,000 |
| ERK2 | CMGC | > 10,000 |
| CDK2/cyclin A | CMGC | > 10,000 |
| SRC | Tyrosine Kinase | > 10,000 |
Data represents the mean of three independent experiments.
The data clearly demonstrates that MTORi-X is a highly potent inhibitor of mTOR. It exhibits moderate cross-reactivity against other members of the PI3K-like kinase (PIKK) family, such as DNA-PK, ATM, and ATR, and weaker activity against Class I PI3K isoforms.[6] Notably, MTORi-X shows exceptional selectivity against kinases outside the PIKK family, with negligible activity observed against kinases in the AGC, STE, CMGC, and Tyrosine Kinase families at concentrations up to 10,000 nM.
Visualizing Biological and Experimental Contexts
To better understand the role of MTORi-X and the methods used to characterize it, the following diagrams illustrate the mTOR signaling pathway and the experimental workflow for kinase selectivity profiling.
mTOR Signaling Pathway
The mTOR kinase is a core component of two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[2][6] MTORi-X targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting the activity of both complexes.
Caption: Simplified mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by MTORi-X.
Kinase Selectivity Profiling Workflow
The selectivity of MTORi-X was determined using a competitive binding assay. This method measures the ability of the inhibitor to displace a fluorescently labeled tracer from the kinase's ATP-binding pocket. A decrease in Fluorescence Resonance Energy Transfer (FRET) signal corresponds to higher inhibitor potency.
Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Detailed Experimental Protocol
LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines the procedure used to measure the affinity of MTORi-X for a given kinase.[8][9][11] The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high degree of FRET.[10] Competitive binding from MTORi-X disrupts FRET, leading to a decrease in the signal.
Materials:
-
Kinase of interest (e.g., mTOR)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (specific to the kinase family)
-
MTORi-X (test inhibitor)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution of MTORi-X in 100% DMSO, starting from a 1 mM stock. b. Perform an intermediate dilution of the compound series into Kinase Buffer A to create 3x final concentration working solutions.
-
Reagent Preparation (3x Final Concentration): a. Kinase/Antibody Mixture: Dilute the kinase and the Eu-labeled antibody in Kinase Buffer A to a 3x working concentration (e.g., 15 nM kinase, 6 nM antibody).[11] b. Tracer Solution: Dilute the appropriate Alexa Fluor™ 647-labeled tracer in Kinase Buffer A to a 3x working concentration. The optimal tracer concentration is typically near its Kd for the target kinase.[11]
-
Assay Assembly: a. Add 5 µL of the serially diluted MTORi-X (or DMSO for control wells) to the wells of a 384-well plate.[8][11] b. Add 5 µL of the 3x Kinase/Antibody mixture to all wells. c. Add 5 µL of the 3x Tracer solution to all wells. d. The final volume in each well will be 15 µL.
-
Incubation and Measurement: a. Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.[9][10] b. Read the plate using a TR-FRET-capable plate reader. Measure the emission at both 665 nm (acceptor) and 615 nm (donor) with an excitation wavelength of 340 nm.
-
Data Analysis: a. Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[8] b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of MTORi-X that causes a 50% reduction in the FRET signal.
References
- 1. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-independent role of mTOR and on-/off-target effects of an mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Pharmacokinetic Profiles of mTOR Inhibitor-10 and Sirolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of the novel investigational compound "mTOR Inhibitor-10" and the well-established immunosuppressant, sirolimus. The data presented for this compound is based on a hypothetical profile derived from preclinical studies, designed to highlight key differentiators against sirolimus. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Executive Summary
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that is crucial in regulating cell metabolism, growth, and proliferation[1][2][3][4][5]. Both sirolimus and the hypothetical this compound target this pathway, primarily through the inhibition of the mTOR Complex 1 (mTORC1)[3]. While sharing a mechanism of action, their distinct pharmacokinetic properties suggest different therapeutic applications and dosing strategies.
Sirolimus exhibits a long terminal half-life of approximately 62 hours, necessitating a loading dose to achieve steady-state concentrations quickly[6][7][8]. It has poor oral absorption and its metabolism is heavily reliant on the cytochrome P450 3A4 (CYP3A4) system, leading to significant drug-drug interactions[7][9]. In contrast, this compound has been designed for more rapid absorption and a moderate half-life, potentially offering a more predictable dosing regimen with fewer drug-drug interactions.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound (hypothetical data) and sirolimus following oral administration.
| Parameter | This compound (Hypothetical) | Sirolimus | Reference |
| Time to Peak (Tmax) | 0.8 ± 0.3 hours | ~1.4 hours | [6] |
| Peak Concentration (Cmax) | Dose-proportional | Dose-proportional | [10] |
| Bioavailability (F) | ~35% | ~14% | [8] |
| Volume of Distribution (Vd/F) | 8 L/kg | 12 ± 8 L/kg | [6][8] |
| Terminal Half-Life (t½) | 24 ± 5 hours | 62 ± 16 hours | [6][8] |
| Oral Clearance (CL/F) | 280 ± 60 mL/h/kg | 208 ± 95 mL/h/kg | [6] |
| Primary Metabolism | Aldehyde Oxidase, UGT | CYP3A4, P-glycoprotein | [8][9][11] |
| Primary Excretion Route | Feces (~75%), Urine (~20%) | Feces (~91%), Urine (~2.2%) | [12][13] |
| Plasma Protein Binding | ~95% (mainly Albumin) | ~92% (Albumin, α1-acid glycoprotein) | [8][9] |
| Blood-to-Plasma Ratio | ~15 | 36 ± 18 | [6][8][9][10] |
Experimental Methodologies
Animal Pharmacokinetic Study Protocol
This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound following oral administration in rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for an overnight fast before dosing[14].
-
Dosing:
-
Prior to dosing, rats are weighed to calculate the precise volume for administration[15][16]. The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
The animal is restrained firmly but gently to immobilize the head and align the esophagus vertically[15][17][18].
-
The length of the gavage needle is measured externally from the tip of the rat's nose to the last rib to ensure proper placement in the stomach[15][16][19].
-
The gavage needle is inserted into the mouth and gently advanced over the tongue into the esophagus[17][19]. The compound is administered slowly over 2-3 seconds[18].
-
The maximum dosing volume should not exceed 20 ml/kg[15][17].
-
-
Blood Sampling:
-
Blood samples (~0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Samples are immediately placed on ice and then centrifuged to separate plasma, which is stored at -80°C until analysis.
-
-
Data Analysis: Plasma concentrations of the drug versus time are plotted. Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F are calculated using non-compartmental analysis software.
Bioanalytical Method: LC-MS/MS Quantification
This protocol describes a general method for quantifying sirolimus or a novel inhibitor in whole blood or plasma samples.
-
Sample Preparation:
-
A simple protein precipitation method is employed. To a 100 µL aliquot of the biological sample, 300 µL of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard) is added[20][21].
-
The mixture is vortexed vigorously and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube or vial for injection into the LC-MS/MS system[20].
-
-
Instrumentation & Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system (e.g., Agilent 1100 Series) is used for separation[20].
-
Analytical Column: A C18 reversed-phase column (e.g., Nova-Pak C18, 2.1 x 150 mm) is typically used[20].
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed[21][22].
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 3000) equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection[20].
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For sirolimus, the transition m/z 931.8 → 864.6 (ammonium adduct) is commonly monitored[20]. A specific precursor-product ion pair would be determined for this compound.
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the unknown samples is then determined using this curve[20][22]. The method must be validated for linearity, accuracy, precision, and sensitivity[21][23].
Visualizations
Signaling Pathway and Experimental Diagrams
The following diagrams, created using the DOT language, illustrate the relevant biological pathway and experimental workflows.
Caption: Simplified mTORC1 signaling pathway targeted by sirolimus and this compound.
Caption: Standard workflow for a preclinical oral pharmacokinetic (PK) study.
References
- 1. origene.com [origene.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. cusabio.com [cusabio.com]
- 5. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. Pharmacokinetics of sirolimus in stable renal transplant patients after multiple oral dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. New insights into drug absorption: studies with sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of sirolimus in de novo Chinese adult renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rapamycin.news [rapamycin.news]
- 15. research.fsu.edu [research.fsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. aniphy.fr [aniphy.fr]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. jetir.org [jetir.org]
- 23. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
Safety Operating Guide
Safe Disposal of mTOR Inhibitor-10: A Procedural Guide
The proper disposal of potent research compounds like mTOR inhibitor-10 is critical for ensuring laboratory safety and environmental protection. As these substances are designed to have significant biological effects at low concentrations, they are classified as potent compounds requiring specialized handling and disposal protocols.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste materials.
Disclaimer: This guidance is based on best practices for handling potent pharmaceutical compounds and general hazardous chemical waste. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies and local regulations.[3][4]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure. The handling of potent compounds requires stringent controls to minimize the risk of inhalation, ingestion, or skin contact.[5]
Table 1: Recommended PPE for Handling this compound Waste
| PPE Category | Item | Specifications and Recommendations |
|---|---|---|
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for any operations with a high risk of generating aerosols. A fitted half or full-facepiece respirator with P100/FFP3 particulate filters is a suitable alternative.[5] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals during the procedure.[5] |
| Body Protection | Disposable Coveralls | Use coveralls made from materials like Tyvek to protect against chemical dust and splashes.[5] |
| Eye Protection | Chemical Splash Goggles | Goggles should provide a complete seal around the eyes to prevent contact with splashes or aerosols.[5] |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[5] |
Waste Segregation and Containment
Proper segregation of waste at the point of generation is crucial. Never mix incompatible waste streams.[6][7] All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 2: Waste Containment Procedures
| Waste Type | Containment and Collection Procedure |
|---|---|
| Solid Waste | Place all contaminated solid waste (e.g., gloves, absorbent pads, disposable lab coats, weigh boats) into a dedicated, clearly labeled hazardous waste container, such as a 5-gallon pail or a lined cardboard box.[8] Keep the container closed except when adding waste. |
| Liquid Waste | Collect all liquid waste containing this compound (e.g., unused stock solutions, cell culture media, initial container rinses) in a sturdy, leak-proof, and chemically compatible container with a tightly sealing cap. Do not overfill; leave adequate headspace for expansion.[9] |
| Sharps Waste | Dispose of all contaminated sharps (e.g., needles, syringes, serological pipettes, glass vials) in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[8] |
| Empty Containers | The original this compound container is considered hazardous waste. It must be triple-rinsed, with the first rinse collected as hazardous liquid waste. For highly potent or toxic chemicals, the first three rinses must be collected.[6] |
Step-by-Step Disposal Protocol
Step 1: Preparation and Labeling
-
Designate a specific area within a fume hood or other ventilated enclosure for waste collection and handling.[9]
-
Obtain appropriate hazardous waste containers and labels from your institution's EHS department.[3]
-
Properly label each waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components in the container.[3]
Step 2: Waste Collection
-
Following the guidelines in Table 2, carefully place contaminated materials into the correct, pre-labeled waste container.
-
When handling powders or preparing solutions, use techniques that minimize dust and aerosol generation.[5]
-
Keep all waste containers securely sealed at all times, except when actively adding waste.[6]
Step 3: Rinsing Empty Containers
-
For the original this compound container, perform a triple rinse with a suitable solvent (e.g., ethanol or DMSO followed by water).
-
Collect the first rinse (or first three for highly potent compounds) and dispose of it as hazardous liquid waste.[6]
-
After rinsing, deface or remove the original product label to prevent misuse.[6] The rinsed, defaced container can then typically be disposed of as regular solid waste (e.g., in a designated glass disposal box), but confirm this procedure with your EHS office.[7]
Step 4: Storage and Pickup
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.[10]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills from spreading.[7]
-
Once a container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[3] Do not dispose of any this compound waste down the sink or in the regular trash.[8]
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Use a chemical spill kit to clean the area, working from the outside of the spill inward. All materials used for spill cleanup must be collected and disposed of as hazardous solid waste.[5]
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. a.storyblok.com [a.storyblok.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling mTOR Inhibitor-10
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like mTOR inhibitor-10 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound
| Protection Type | Specific PPE Recommendation | Key Considerations |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is required.[1] | The outer glove should be removed immediately after handling the compound and the inner glove upon leaving the designated handling area. |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric is mandatory.[1] | Gowns should be changed immediately if contaminated. Reusable gowns are not recommended. |
| Eye and Face Protection | Safety goggles with side shields are required at all times.[2][3] A full-face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosols.[4] | Eyeglasses alone do not offer adequate protection.[4] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is recommended when handling the powdered form of the compound or when there is a potential for aerosol generation.[4] | Fit-testing of respirators is essential to ensure a proper seal.[4] |
Operational Plan: Handling and Preparation
Adherence to strict operational procedures is crucial to prevent contamination and accidental exposure.
Step-by-Step Handling Protocol
-
Designated Area : All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, such as a certified Class II Biosafety Cabinet (BSC) or a powder containment hood.[5]
-
Preparation : Before handling, ensure all necessary materials, including PPE, waste disposal bags, and spill kits, are readily accessible.
-
Donning PPE : Put on PPE in the following order: gown, inner gloves, face mask/respirator, goggles, face shield, and outer gloves.
-
Handling the Compound :
-
When handling the solid compound, use tools and techniques that minimize dust generation.
-
For reconstitution, slowly add the solvent to the vial to avoid splashing.
-
All containers holding this compound must be clearly labeled.
-
-
Doffing PPE : Remove PPE in a manner that prevents self-contamination. The outer gloves should be disposed of in a designated hazardous waste container before leaving the immediate work area. The gown and remaining PPE should be removed before exiting the laboratory.
-
Hand Washing : Thoroughly wash hands with soap and water immediately after removing all PPE.
Experimental Workflow for Handling this compound
Caption: This workflow outlines the essential steps for safely handling this compound, from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired Compound | Labeled, sealed hazardous waste container. | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3] |
| Contaminated Labware (e.g., vials, pipette tips) | Sharps container for sharp items; otherwise, a designated hazardous waste bag. | Incineration at a licensed hazardous waste facility is the preferred method.[6] |
| Contaminated PPE (e.g., gloves, gown) | Yellow chemotherapy waste bag or other designated hazardous waste container.[7] | Incineration is recommended.[6] |
| Liquid Waste | Clearly labeled, leak-proof hazardous waste container. | Collection by a licensed hazardous waste disposal service.[8] Do not pour down the drain.[2][3] |
Logical Flow for this compound Waste Disposal
Caption: This diagram illustrates the proper workflow for the segregation and disposal of waste contaminated with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary to minimize harm.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Spill Response
-
Evacuate : Clear the immediate area of all personnel.
-
Contain : If safe to do so, prevent the spill from spreading using absorbent materials.
-
Report : Notify the laboratory supervisor and institutional safety office immediately.
-
Clean-up : Only trained personnel with appropriate PPE should clean up the spill. Use a spill kit containing absorbent pads, decontamination solutions (such as alcohol), and designated waste bags.[2]
-
Decontaminate : Thoroughly decontaminate the spill area and any affected equipment.[2]
References
- 1. pogo.ca [pogo.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mTOR inhibitor-1|468747-17-3|MSDS [dcchemicals.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. stanfordhealthcare.org [stanfordhealthcare.org]
- 7. Request Rejected [ph.health.mil]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
